molecular formula C7H9NO2S B1274908 2-Amino-4,5-dimethylthiophene-3-carboxylic acid CAS No. 55502-96-0

2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B1274908
CAS No.: 55502-96-0
M. Wt: 171.22 g/mol
InChI Key: VYNRDZHHFONHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4,5-dimethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNRDZHHFONHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395587
Record name 2-amino-4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55502-96-0
Record name 2-amino-4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Crystal Structure of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the crystal structure of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid did not yield specific data for this compound. This guide therefore presents a detailed analysis of the crystal structure of a closely related derivative, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate , based on available scientific literature. The methodologies and principles described are broadly applicable to the crystal structure analysis of similar organic molecules.

This technical whitepaper provides a comprehensive overview of the crystal structure analysis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a thiophene derivative of interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the experimental protocols and the resulting structural data.

Molecular Structure and Conformation

The molecule of interest is Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The crystal structure reveals that the thiophene ring and the ethoxycarbonyl group are nearly coplanar, with a dihedral angle of just 0.68 (11)° between their mean planes.[1] An intramolecular N—H⋯O hydrogen bond contributes to the planarity of the molecule by forming an S(6) ring motif.[1] In the crystal, molecules are linked into infinite wave-like chains along the b-axis direction through intermolecular N—H⋯O hydrogen bonds. The crystal structure is further stabilized by C—H⋯π interactions.[1]

Experimental Protocols

The determination of the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate involved the following key experimental stages:

2.1. Synthesis and Crystallization

The synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was performed according to the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[1] Single crystals suitable for X-ray diffraction were obtained.

2.2. X-ray Data Collection

A single crystal of the title compound with dimensions 0.92 × 0.26 × 0.08 mm was used for data collection. The data were collected on a Bruker SMART APEXII CCD diffractometer using Cu Kα radiation (λ = 1.54178 Å) at a temperature of 296 K. A total of 6429 reflections were measured, of which 1671 were independent.

2.3. Structure Solution and Refinement

The crystal structure was solved and refined using standard crystallographic software. An absorption correction was applied using a multi-scan method (SADABS). The final R-factor for the refinement was 0.037 for reflections with I > 2σ(I).

Crystallographic Data and Structure Refinement

The key crystallographic data and refinement parameters for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₉H₁₃NO₂S
Formula weight199.26
Temperature296 K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
a7.9487 (2) Å
b9.8939 (3) Å
c13.4348 (4) Å
β106.143 (2)°
Volume1014.90 (5) ų
Z4
Calculated density1.304 Mg/m³
Absorption coefficient2.59 mm⁻¹
F(000)424
Crystal size0.92 x 0.26 x 0.08 mm
Theta range for data collection4.4 to 68.3°
Index ranges-9<=h<=9, -11<=k<=11, -15<=l<=15
Reflections collected6429
Independent reflections1671 [R(int) = 0.029]
Completeness to theta = 67.679°99.1 %
Absorption correctionMulti-scan
Max. and min. transmission0.820 and 0.199
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1671 / 0 / 141
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.037, wR2 = 0.098
R indices (all data)R1 = 0.042, wR2 = 0.103
Largest diff. peak and hole0.21 and -0.22 e.Å⁻³

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

experimental_workflow synthesis Synthesis via Gewald Reaction crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting data_collection Data Collection on Diffractometer mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for crystal structure analysis.

intermolecular_interactions cluster_chain Wave-like Chain along b-axis mol1 Molecule A mol2 Molecule B mol1->mol2 N-H...O Hydrogen Bond mol3 Molecule C mol2->mol3 N-H...O Hydrogen Bond mol4 Molecule D mol5 Molecule E mol4->mol5 C-H...π Interaction

Caption: Intermolecular interactions in the crystal.

References

A Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the physicochemical properties, synthesis, and potential biological applications of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid. This heterocyclic compound belongs to the 2-aminothiophene class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.

Core Physicochemical Properties

This compound (CAS No: 55502-96-0) is a polysubstituted thiophene derivative. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and predictive models allows for a reliable summary of its key physicochemical characteristics. The corresponding ethyl ester, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 4815-24-1), is better characterized and its properties are included for comparison.

Table 1: Physicochemical Data for this compound and Related Esters

PropertyThis compoundEthyl 2-amino-4,5-dimethylthiophene-3-carboxylateMethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
CAS Number 55502-96-0[1][2][3]4815-24-1[4]4651-93-8[5]
Molecular Formula C₇H₉NO₂S[1][3]C₉H₁₃NO₂S[4]C₈H₁₁NO₂S
Molecular Weight 171.22 g/mol 199.27 g/mol [4]185.24 g/mol
Appearance Solid (predicted)White to off-white solid[4]Light yellow solid[5]
Melting Point Data not available90 - 94 °C[4]Data not available
Boiling Point 337.9 °C at 760 mmHg (Predicted)[3]Data not availableData not available
Density 1.355 g/cm³ (Predicted)[3]Data not availableData not available
logP (octanol/water) 2.22650 (Predicted)[3]Data not availableData not available
Flash Point 158.1 °C (Predicted)[3]Data not availableData not available
pKa Data not availableData not availableData not available
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Data not availableData not available

Synthesis via the Gewald Reaction

The most prominent and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald three-component reaction.[6][7] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene compound) and elemental sulfur in the presence of a basic catalyst.

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product ketone 2-Butanone (Ketone) knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoacetate Cyanoacetic Acid Ester (Active Methylene Compound) cyanoacetate->knoevenagel sulfur Elemental Sulfur (S₈) sulfur_addition Sulfur Addition sulfur->sulfur_addition knoevenagel->sulfur_addition α,β-unsaturated nitrile intermediate cyclization Ring Closure & Tautomerization sulfur_addition->cyclization ester_product 2-Amino-4,5-dimethylthiophene- 3-carboxylic acid ester cyclization->ester_product hydrolysis Ester Hydrolysis ester_product->hydrolysis acid_product 2-Amino-4,5-dimethylthiophene- 3-carboxylic acid catalyst Base Catalyst (e.g., Morpholine) catalyst->knoevenagel hydrolysis->acid_product

Gewald reaction workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of the Ester Precursor

The synthesis of the target carboxylic acid is typically achieved through the hydrolysis of its corresponding ester, which is synthesized via the Gewald reaction. The following protocol is adapted from the synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[5]

Materials:

  • 2-Butanone

  • Methyl cyanoacetate (or Ethyl cyanoacetate)

  • Elemental sulfur powder

  • Morpholine (or another suitable base)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve elemental sulfur (1 equivalent) in a minimal amount of DMF.

  • Sequentially add methyl cyanoacetate (1 equivalent) and morpholine (1 equivalent) to the flask. The solution will typically turn a dark brown color.

  • Add 2-butanone (2.5 equivalents) to the reaction mixture.

  • Stir the mixture at 50°C overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and perform a liquid-liquid extraction using ethyl acetate (3x).

  • Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the this compound methyl ester as a light yellow solid.[5]

Note on Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis procedures, for instance, by heating the ester in an aqueous solution of a strong base (like NaOH or KOH) followed by acidification to precipitate the carboxylic acid product.

Biological Activity and Signaling Pathways

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, conferring a wide range of biological activities to molecules that contain it.[6] These activities include anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[8][9]

A particularly well-documented role for this class of compounds is as positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs).[7][8] Specifically, derivatives of 2-aminothiophene have been identified as PAMs for the adenosine A1 receptor (A₁R) and the glucagon-like peptide 1 receptor (GLP-1R).[10][11][12]

Mechanism as an Adenosine A₁ Receptor PAM

PAMs do not activate the receptor directly but bind to a topographically distinct site (an allosteric site) from the endogenous ligand (adenosine).[11] This binding enhances the affinity and/or efficacy of the endogenous agonist.[10][11] For the adenosine A₁ receptor, which is coupled to inhibitory G proteins (Gᵢ/ₒ), this potentiation leads to a more robust downstream signaling cascade.

The signaling pathway initiated by the activation of the A₁ receptor involves:

  • Receptor Activation: Adenosine binds to the A₁R. The PAM, such as a 2-aminothiophene derivative, binds to an allosteric site, enhancing adenosine's effect.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/ₒ protein.

  • Downstream Effects: The dissociated Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

This mechanism is crucial in the cardiovascular and central nervous systems, where A₁R activation has cardioprotective and neuroprotective effects.[10]

A1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A₁ Receptor G_protein Gᵢ/ₒ Protein (GDP-bound) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαᵢ inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R Binds to orthosteric site PAM 2-Aminothiophene PAM PAM->A1R Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased heart rate, neuroprotection) PKA->Response

Allosteric modulation of the Adenosine A₁ receptor signaling pathway.

Conclusion

This compound is a representative member of a synthetically accessible and pharmacologically significant class of heterocyclic compounds. Its synthesis is reliably achieved via the well-established Gewald reaction. The broader class of 2-aminothiophenes demonstrates significant potential in drug discovery, particularly as allosteric modulators of GPCRs like the adenosine A₁ receptor. This technical guide provides a foundational understanding for researchers aiming to synthesize, study, and utilize this versatile chemical scaffold in the development of novel therapeutics.

References

Spectroscopic data of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic and Synthetic Insights into 2-Amino-4,5-dimethylthiophene Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophene derivatives are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds and functional materials. Among these, 2-Amino-4,5-dimethylthiophene-3-carboxylic acid and its esters are of significant interest due to their utility in constructing thienopyrimidine-based structures with potential therapeutic applications. This technical guide provides a summary of available spectroscopic data for the methyl and ethyl esters of this compound, outlines general experimental protocols for their characterization, and presents a typical workflow for spectroscopic analysis.

Note on Data Availability: Despite extensive searches, direct experimental spectroscopic data (NMR, IR, Mass) for this compound could not be located in the available literature. The data presented herein pertains to its closely related and well-characterized methyl and ethyl ester derivatives. The synthesis of these esters is commonly achieved through the Gewald reaction.[1][2][3]

Spectroscopic Data of this compound Esters

The following tables summarize the available spectroscopic data for the methyl and ethyl esters of this compound. This information is crucial for the identification and characterization of these compounds.

Table 1: Spectroscopic Data for Methyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

Technique Data
¹H NMR Data not explicitly found in search results.
¹³C NMR Data not explicitly found in search results.
IR Spectra available but specific peak values not detailed in search results.
Mass Spec. Data available but specific m/z values not detailed in search results.

Note: While ChemicalBook lists the availability of ¹H NMR, ¹³C NMR, IR, and Mass spectra for the methyl ester, the actual spectral data is not provided in the search snippets.[4]

Table 2: Spectroscopic Data for Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

Technique Data
¹H NMR Spectrum available on SpectraBase, requiring user registration to view details.[3]
¹³C NMR Spectrum available on SpectraBase, requiring user registration to view details.
Molecular Wt. 199.27 g/mol
Molecular Formula C₉H₁₃NO₂S

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar 2-aminothiophene derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

  • Data Acquisition:

    • ¹H NMR: The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • ¹³C NMR: The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm). Proton decoupling is employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with the presence of specific functional groups in the molecule.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides information about the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid (CAS 55502-96-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid, registered under CAS number 55502-96-0. This substituted aminothiophene derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the 2-aminothiophene scaffold. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data for related compounds is available, certain properties for the title compound are based on computational predictions and require experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₇H₉NO₂S-
Molecular Weight 171.22 g/mol -
Appearance White to pale yellow solidPredicted
Melting Point 140-144 °CPredicted
Boiling Point 337.9 ± 42.0 °C at 760 mmHgPredicted
Density 1.355 ± 0.06 g/cm³Predicted
Flash Point 158.1 °CPredicted
pKa Not available-
LogP 2.22650Predicted
Vapor Pressure 3.98E-05 mmHg at 25°CPredicted
Refractive Index 1.639Predicted

Table 2: Solubility Profile of this compound

SolventSolubilityNotes
Water Low solubilityThe solubility of amino acids is generally pH-dependent. In aqueous systems, solubility is expected to increase at pH values above and below the isoelectric point.[1]
Methanol SolubleAminothiophene derivatives often exhibit good solubility in polar organic solvents.
Ethanol SolubleThe solubility of the related 2-amino-4,5-dimethylthiophene-3-carboxamide increases with the mole fraction of ethanol in ethanol-water mixtures.[2]
Dichloromethane Soluble-

Spectroscopic Data:

  • ¹H NMR and ¹³C NMR: Spectral data for methyl 2-amino-4,5-dimethyl-thiophene-3-carboxylate (CAS 4651-93-8) and ethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylic acid, ethyl ester are available and can be used to infer the expected shifts for the carboxylic acid derivative.[3][4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum of the related 2-amino-4,5-dimethylthiophene-3-carboxamide shows characteristic absorption bands for NH₂ stretching vibrations (3411-3163 cm⁻¹), C=O stretching (1670 cm⁻¹), and CH₃ stretching (1265-1280 cm⁻¹).[2] Similar characteristic peaks would be expected for the carboxylic acid, with the addition of a broad O-H stretch.

Experimental Protocols

Synthesis via Gewald Reaction

The most common and versatile method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction.[6][7] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Proposed Synthesis of this compound:

A detailed experimental protocol for the synthesis of the closely related 2-amino-4,5-dimethylthiophene-3-carboxamide has been reported and can be adapted for the synthesis of the target carboxylic acid by substituting ethyl cyanoacetate for ethyl cyanoacetamide.[2]

Experimental Workflow for Gewald Synthesis

Gewald_Synthesis reagents Butan-2-one + Ethyl Cyanoacetate + Sulfur reaction_mixture Reaction Mixture reagents->reaction_mixture base Base (e.g., Morpholine) base->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture heating Heating (e.g., 50°C) reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product 2-Amino-4,5-dimethyl- thiophene-3-carboxylic acid purification->product

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Protocol Steps:

  • Reaction Setup: To a suitable reaction vessel, add the solvent (e.g., ethanol).

  • Addition of Reagents: Sequentially add butan-2-one, ethyl cyanoacetate, and elemental sulfur to the solvent.

  • Addition of Base: Add a catalytic or stoichiometric amount of a suitable base, such as morpholine or piperidine.

  • Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 50 °C) for a sufficient period to ensure completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the product is isolated through standard aqueous workup procedures, including extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

  • Hydrolysis (if starting with ester): If the reaction is performed with ethyl cyanoacetate, the resulting ethyl ester would require a subsequent hydrolysis step (e.g., using aqueous sodium hydroxide followed by acidification) to yield the final carboxylic acid.

Determination of Physicochemical Properties

Melting Point:

The melting point can be determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Solubility:

The solubility in various solvents can be determined by adding an excess of the compound to a known volume of the solvent at a specific temperature.[1] The mixture is agitated until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: The exact mass and fragmentation pattern can be determined using high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 2-aminothiophene derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties.

Anticancer Activity:

Numerous 2-aminothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[8][9] The proposed mechanisms of action are diverse and can include:

  • Kinase Inhibition: Substituted thiophenes have been identified as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[10]

  • Tubulin Polymerization Inhibition: Some thiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

  • Induction of Apoptosis: Many 2-aminothiophene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases.[9][11]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, preventing cancer cell proliferation.[8]

Antimicrobial Activity:

Derivatives of 2-aminothiophenes have also been reported to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Signaling Pathway Involvement:

The anticancer effects of some thiophene derivatives have been linked to the inhibition of specific signaling pathways, such as the Wnt/β-catenin pathway.[10]

Logical Relationship of Anticancer Action

Anticancer_Mechanism Compound 2-Aminothiophene Derivative Target1 Protein Kinases Compound->Target1 Target2 Tubulin Compound->Target2 Target3 Wnt/β-catenin Pathway Compound->Target3 Effect1 Inhibition of Cell Signaling Target1->Effect1 Effect2 Disruption of Microtubule Assembly Target2->Effect2 Effect3 Downregulation of Proliferation Genes Target3->Effect3 Outcome1 Cell Cycle Arrest Effect1->Outcome1 Outcome2 Apoptosis Effect1->Outcome2 Effect2->Outcome1 Effect2->Outcome2 Outcome3 Inhibition of Cell Proliferation Effect3->Outcome3 Outcome1->Outcome3 Outcome2->Outcome3

Caption: Potential mechanisms of anticancer activity for 2-aminothiophene derivatives.

Conclusion

This compound (CAS 55502-96-0) is a promising scaffold for the development of novel therapeutic agents, given the well-documented biological activities of related compounds. This technical guide has summarized the currently available physicochemical data, provided a likely experimental protocol for its synthesis based on the Gewald reaction, and outlined the potential biological activities and signaling pathways that may be modulated by this class of molecules. Further experimental validation of the predicted properties and in-depth biological evaluation of this specific compound are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid. This compound belongs to the 2-aminothiophene class, a group of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The 2-aminothiophene scaffold is a crucial building block for synthesizing various therapeutic agents.

Compound Data Presentation

The following table summarizes the key molecular and physical properties of this compound and its common synthetic precursor, the ethyl ester.

PropertyValueReference
IUPAC Name This compound-
CAS Number 55502-96-0[1]
Molecular Formula C₇H₉NO₂S-
Molecular Weight 171.22 g/mol Calculated from Exact Mass
Exact Mass 171.03500-
Boiling Point 337.9°C at 760 mmHg-
Density 1.355 g/cm³-
Flash Point 158.1°C-
Precursor (Ethyl Ester) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[2][3]
Precursor CAS 4815-24-1-
Precursor Formula C₉H₁₃NO₂S[3]
Precursor Mol. Weight 199.27 g/mol [3]
Precursor Melting Point 90 - 94 °C[2]

Synthesis Pathway and Experimental Protocols

The primary route for synthesizing this compound is a two-step process. The first step involves the formation of an ester precursor, typically Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, via the Gewald three-component reaction . This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Ester Hydrolysis Reactants 2-Butanone + Ethyl Cyanoacetate + Sulfur Ester Ethyl 2-amino-4,5- dimethylthiophene-3-carboxylate Reactants->Ester Base (e.g., Morpholine) Methanol, 45°C CarboxylicAcid 2-Amino-4,5-dimethyl- thiophene-3-carboxylic acid Ester->CarboxylicAcid Acid or Base (e.g., NaOH, H₂O/EtOH)

Synthetic workflow for this compound.

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[4] It involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.

Materials:

  • 2-Butanone (ketone)

  • Ethyl cyanoacetate (active methylene nitrile)

  • Elemental sulfur

  • Morpholine (base)

  • Methanol (solvent)

  • Ethanol (for washing/recrystallization)

Procedure:

  • To a mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.

  • After the addition of the base, continue stirring the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature. A precipitate will form.

  • Filter the precipitate and wash it with ethanol.

  • The crude product, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, can be further purified by recrystallization from ethanol.[3]

This protocol describes a general method for the hydrolysis of the ethyl ester to the target carboxylic acid.

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

  • Ethanol/Water solvent mixture

Procedure:

  • Dissolve the synthesized ethyl ester in a mixture of ethanol and water.

  • Add a stoichiometric excess of a base (e.g., aqueous sodium hydroxide) or a strong acid (e.g., hydrochloric acid) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, neutralize the reaction mixture. If base hydrolysis was used, acidify the mixture with an acid like HCl to a pH that precipitates the carboxylic acid. If acid hydrolysis was used, adjust the pH with a base.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove residual salts.

  • Dry the product under vacuum to yield this compound.

Reaction Mechanism and Workflow

The mechanism of the Gewald reaction is a well-established pathway in organic synthesis. It begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

Gewald_Mechanism cluster_workflow General Experimental Workflow cluster_mechanism Gewald Reaction Mechanism A 1. Mix Reactants (Ketone, Nitrile, Sulfur, Base) B 2. Heat & Stir (Conventional or Microwave) A->B C 3. Monitor Reaction (TLC) B->C D 4. Work-up & Isolation (Precipitation/Extraction) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F start Ketone + Cyanoester intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Condensation) start->intermediate1 Base intermediate2 Sulfur Adduct intermediate1->intermediate2 + Sulfur intermediate3 Cyclization intermediate2->intermediate3 Intramolecular Attack product 2-Aminothiophene Product intermediate3->product Tautomerization

Gewald reaction mechanism and a typical experimental workflow.

The use of microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to significantly reduced reaction times and improved yields.

References

An In-depth Technical Guide on the Tautomerism of 2-Aminothiophene-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 2-aminothiophene-3-carboxylic acids and their derivatives. Given the significance of these compounds in medicinal chemistry and drug development, a thorough understanding of their tautomeric forms is crucial for predicting their physicochemical properties, biological activity, and reactivity. This document outlines the potential tautomers, and provides detailed experimental and computational protocols for their investigation.

Introduction to Tautomerism in 2-Aminothiophene-3-carboxylic Acids

2-Aminothiophene-3-carboxylic acids are heterocyclic compounds that can exist in several tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium involves the amino, imino, and potentially zwitterionic forms. The position of this equilibrium can be influenced by factors such as the substitution pattern on the thiophene ring, the nature of the solvent, temperature, and pH.

The three principal tautomers are:

  • Amino Tautomer: This is the most commonly depicted form, featuring an exocyclic amino group at the C2 position.

  • Imino Tautomer: This form arises from the migration of a proton from the amino group to the thiophene ring nitrogen (if it were a thiazole) or, more accurately in this context, to the carboxylic acid group, which is less likely, or tautomerization of the amino group to an imine with rearrangement of the double bonds within the thiophene ring. For the purpose of this guide, we will consider the imino form where the double bond of the thiophene ring shifts and an imine is formed at the C2 position.

  • Zwitterionic Tautomer: This dipolar form can exist under certain pH conditions, where the carboxylic acid is deprotonated to a carboxylate, and the amino group is protonated to an ammonium cation.

The predominant tautomer can have a significant impact on the molecule's hydrogen bonding capacity, lipophilicity, and ability to interact with biological targets. Therefore, characterizing the tautomeric preference is a critical step in the drug discovery and development process.

Potential Tautomeric Forms of 2-Aminothiophene-3-carboxylic Acid

The tautomeric equilibrium of 2-aminothiophene-3-carboxylic acid can be visualized as a network of interconverting isomers. The relative stability of these forms is dictated by the electronic and steric effects of substituents and the surrounding environment.

Tautomers Amino Amino Tautomer Imino Imino Tautomer Amino->Imino Proton Shift Zwitterion Zwitterionic Tautomer Amino->Zwitterion Intramolecular Proton Transfer Imino->Zwitterion Proton Transfer

Tautomeric forms of 2-aminothiophene-3-carboxylic acid.

Experimental Protocols for Tautomer Analysis

While the literature on the specific tautomerism of 2-aminothiophene-3-carboxylic acids is not extensive, established spectroscopic methods can be employed to investigate the tautomeric equilibrium.

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The principle lies in the fact that different tautomers will have distinct chemical shifts for their respective nuclei (¹H, ¹³C, ¹⁵N).

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) Acquire_1H Acquire 1H NMR spectra Prep->Acquire_1H Acquire_13C Acquire 13C and 15N NMR spectra Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (HSQC, HMBC) to aid in peak assignment Acquire_13C->Acquire_2D Assign Assign signals to specific tautomers Acquire_2D->Assign Integrate Integrate non-exchangeable proton signals for each tautomer Assign->Integrate Calculate Calculate tautomer ratios and equilibrium constants (KT) Integrate->Calculate

Workflow for NMR-based tautomer analysis.

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of the 2-aminothiophene-3-carboxylic acid derivative at a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄).

    • The choice of solvents is critical as it can significantly influence the tautomeric equilibrium.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C and, if possible, ¹⁵N NMR spectra. These can provide valuable information about the electronic environment of the carbon and nitrogen atoms in the different tautomers.

    • Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign the proton and carbon signals to their respective tautomeric forms.

  • Data Analysis:

    • Identify and assign the resonances corresponding to each tautomer. The amino tautomer is expected to show a characteristic NH₂ signal, while the imino tautomer would exhibit an NH signal at a different chemical shift.

    • For quantitative analysis, integrate the signals of non-exchangeable protons that are unique to each tautomer.

    • Calculate the mole fraction (X) of each tautomer from the integrated areas. For a two-component equilibrium between tautomer A and tautomer B:

      • X_A = Area_A / (Area_A + Area_B)

      • X_B = Area_B / (Area_A + Area_B)

    • The equilibrium constant (K_T) can then be calculated as K_T = X_B / X_A.

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption maxima (λ_max) due to differences in their conjugated systems.

Detailed Protocol:

  • Sample Preparation:

    • Prepare dilute solutions of the compound in a variety of solvents covering a wide range of polarities.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Analyze the spectra for the presence of multiple absorption bands that change in relative intensity with solvent polarity.

    • Deconvolution of overlapping bands may be necessary to determine the contribution of each tautomer to the overall spectrum.

    • By comparing the spectra in different solvents, it is possible to infer the direction of the equilibrium shift with changing solvent polarity.

Computational Chemistry Protocol for Tautomer Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Workflow for Computational Analysis

DFT_Workflow cluster_build Structure Building cluster_opt Geometry Optimization cluster_calc Energy & Property Calculation cluster_results Analysis Build Build 3D structures of all possible tautomers GasPhase Optimize geometries in the gas phase (e.g., B3LYP/6-31G*) Build->GasPhase SolventPhase Re-optimize geometries using a solvation model (e.g., PCM, SMD) GasPhase->SolventPhase Energy Perform single-point energy calculations at a higher level of theory SolventPhase->Energy Thermo Calculate thermodynamic properties (Gibbs free energy) Energy->Thermo Spectra Simulate NMR and IR spectra Thermo->Spectra Compare Compare relative energies to determine tautomer stability Spectra->Compare Correlate Correlate calculated spectra with experimental data Compare->Correlate

An In-depth Technical Guide on the Thermal Stability of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a polysubstituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science. Understanding the thermal stability of such molecules is crucial for their application in drug development, formulation, and manufacturing, where they may be subjected to various thermal stresses. This guide outlines the expected thermal behavior, potential decomposition pathways, and standard methodologies for the thermal analysis of this compound.

Estimated Thermal Properties

Due to the absence of direct experimental data for this compound, the thermal stability is estimated by analogy to aminobenzoic acid isomers. The presence of both an amino group and a carboxylic acid group on an aromatic ring system provides a reasonable basis for comparison. The data for aminobenzoic acid isomers suggests that such compounds can undergo decomposition at elevated temperatures. 2-aminobenzoic acid, being a close structural analog in terms of the relative positions of the functional groups, begins to decompose at 139.9°C[1]. It is plausible that the thermal stability of this compound is in a similar range.

CompoundOnset of Decomposition (°C)
2-Aminobenzoic Acid139.9[1]
3-Aminobenzoic Acid162.5[1]
4-Aminobenzoic Acid184.5[1]

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through several stages, initiated by the functional groups with the lowest bond energies.

  • Decarboxylation: The most probable initial decomposition step is the loss of the carboxylic acid group as carbon dioxide (CO₂). This is a common thermal decomposition pathway for many carboxylic acids.

  • Fragmentation of the Thiophene Ring: Following decarboxylation, at higher temperatures, the resulting 2-amino-4,5-dimethylthiophene would likely undergo fragmentation. The thiophene ring may break apart, leading to the formation of smaller volatile molecules.

  • Formation of Complex Residues: At very high temperatures, the complete breakdown of the molecule is expected, potentially leaving a carbonaceous residue.

DecompositionPathway cluster_main Predicted Thermal Decomposition of this compound Molecule This compound Intermediate 2-Amino-4,5-dimethylthiophene + CO₂ Molecule->Intermediate Decarboxylation (Initial Step) Fragments Smaller Volatile Fragments (e.g., H₂S, nitriles, hydrocarbons) Intermediate->Fragments Ring Fragmentation (Higher Temperature) Residue Carbonaceous Residue Fragments->Residue Further Decomposition ExperimentalWorkflow cluster_workflow Thermal Stability Analysis Workflow start Sample Acquisition (this compound) dsc_prep Sample Preparation for DSC (2-5 mg in sealed pan) start->dsc_prep tga_prep Sample Preparation for TGA (5-10 mg in open crucible) start->tga_prep dsc_analysis DSC Analysis (Heating at 10°C/min) dsc_prep->dsc_analysis tga_analysis TGA Analysis (Heating at 10°C/min) tga_prep->tga_analysis dsc_data DSC Data Acquisition (Heat Flow vs. Temp) dsc_analysis->dsc_data tga_data TGA Data Acquisition (Mass Loss vs. Temp) tga_analysis->tga_data data_interp Data Interpretation and Reporting dsc_data->data_interp tga_data->data_interp end Final Thermal Stability Report data_interp->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-4,5-dimethylthiophene-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis is based on the versatile Gewald three-component reaction to first yield the corresponding ester, followed by a standard hydrolysis to obtain the target carboxylic acid. This application note includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility in a research and development setting.

Introduction

Polysubstituted 2-aminothiophenes are a class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities. The Gewald reaction, a one-pot multicomponent reaction, stands out as an efficient and straightforward method for the synthesis of these valuable scaffolds.[1][2] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[3] The resulting 2-aminothiophene derivatives serve as key intermediates for the synthesis of a wide range of biologically active molecules. This protocol details the synthesis of this compound, commencing with the Gewald reaction to form the methyl ester intermediate, followed by its hydrolysis.

Reaction and Mechanism

The synthesis of this compound is achieved in a two-step process. The first step is the Gewald reaction between 2-butanone, methyl cyanoacetate, and elemental sulfur to form methyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene.[4][5] The second step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

Data Presentation: Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
2-Butanone72.1112.52.5901.4 mg (1.1 mL)
Methyl Cyanoacetate99.095.01.0495.4 mg (0.44 mL)
Sulfur32.065.01.0160.0 mg
Morpholine87.125.01.0435.6 mg (0.44 mL)
Dimethylformamide (DMF)73.09--1.5 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) Yield (%)
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate185.240.926-~41%
Spectroscopic Data of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
TechniqueData
¹H NMR Available through commercial suppliers. Expected signals include singlets for the two methyl groups on the thiophene ring, a singlet for the methyl ester, and a broad singlet for the amino protons.
¹³C NMR Available through commercial suppliers. Expected signals would correspond to the two thiophene methyl carbons, the carbons of the thiophene ring, the ester carbonyl carbon, and the methyl ester carbon.
IR Spectra available from commercial suppliers. Characteristic peaks would include N-H stretching for the primary amine, C=O stretching for the ester, and C-S stretching for the thiophene ring.
MS (ESI) m/z: [M+H]⁺ expected at 186.06.

Experimental Protocols

Part 1: Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

  • 2-Butanone

  • Methyl Cyanoacetate

  • Sulfur powder

  • Morpholine

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a single-necked round-bottom flask, add sulfur powder (160.0 mg, 5.0 mmol).

  • Add 1.5 mL of DMF to dissolve the sulfur.

  • Sequentially add methyl cyanoacetate (495.4 mg, 5.0 mmol) and morpholine (435.6 mg, 5.0 mmol). The solution will turn dark brown.

  • Add 2-butanone (901.4 mg, 12.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at 50 °C overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the target compound as a light yellow solid.

Part 2: Hydrolysis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate to this compound

Materials:

  • Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Sodium hydroxide (or Lithium hydroxide)

  • Methanol (or Ethanol)

  • Water

  • Hydrochloric acid (e.g., 1M HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure (General):

  • In a round-bottom flask, dissolve methyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a mixture of methanol (or ethanol) and water.

  • Add an excess of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 4-5. The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Gewald_Reaction_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Sulfur_Addition_Cyclization Sulfur Addition & Cyclization ketone 2-Butanone intermediate1 α,β-Unsaturated Nitrile ketone->intermediate1 + Base nitrile Methyl Cyanoacetate nitrile->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur sulfur Sulfur (S₈) product_ester Methyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate intermediate2->product_ester Cyclization & Tautomerization

Caption: Mechanism of the Gewald Reaction.

Experimental_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Hydrolysis reactants 2-Butanone, Methyl Cyanoacetate, Sulfur, Morpholine in DMF reaction Stir at 50°C overnight reactants->reaction workup1 Aqueous Workup & Extraction reaction->workup1 purification1 Column Chromatography workup1->purification1 product1 Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate purification1->product1 hydrolysis_reactants Ester, NaOH, MeOH/H₂O product1->hydrolysis_reactants Proceed to Hydrolysis reflux Reflux hydrolysis_reactants->reflux workup2 Acidification (HCl) reflux->workup2 filtration Filtration & Drying workup2->filtration final_product This compound filtration->final_product

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2-Amino-4,5-dimethylthiophene-3-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various biologically active compounds.[1] These thiophene derivatives are recognized as "privileged structures" due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 2-aminothiophene moiety, in particular, is a crucial building block for the development of novel therapeutic agents.[1][2][3][4]

The synthesis of these compounds is often achieved through the Gewald three-component reaction.[1][5] This versatile one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a base.[1][6] Traditional methods for the Gewald reaction often require long reaction times and can result in moderate yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[2][4] The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][2][5] This efficiency is particularly valuable in drug discovery and development, where rapid synthesis and purification of compound libraries are essential.[2][4] This document provides a detailed protocol for the microwave-assisted synthesis of this compound, leveraging the benefits of this modern synthetic approach.

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of this compound proceeds via the Gewald reaction. The reaction mechanism is generally accepted to begin with a Knoevenagel condensation between the ketone (2-butanone) and the active methylene nitrile (e.g., ethyl cyanoacetate).[1][6] This is followed by the addition of elemental sulfur to the α,β-unsaturated intermediate, which then undergoes cyclization and tautomerization to form the substituted 2-aminothiophene product.[1][6] Subsequent hydrolysis of the ester group yields the final carboxylic acid.

Reactants 2-Butanone + Ethyl Cyanoacetate + Sulfur + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base catalyst Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Michael Addition of Sulfur Intermediate1->Sulfur_Addition + Sulfur Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Cyclization & Tautomerization Intermediate2->Cyclization Product_Ester Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate Cyclization->Product_Ester Hydrolysis Ester Hydrolysis Product_Ester->Hydrolysis e.g., NaOH, H₂O Final_Product 2-Amino-4,5-dimethyl- thiophene-3-carboxylic acid Hydrolysis->Final_Product

Caption: Proposed mechanism of the Gewald reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions and outcomes for the microwave-assisted Gewald synthesis of related 2-aminothiophene derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes. This data provides a useful reference for optimizing the synthesis of the target compound.

Starting MaterialsBase/CatalystSolventMicrowave Conditions (Power/Temp/Time)Yield (%)Reference
Aldehydes, Activated Nitriles, SulfurMorpholineEthanol70°C / 20 minHigh[5]
Butyraldehyde, Methyl Cyanoacetate, SulfurVarious basesDMF30 min57-95[2][4]
Ketones, Cyanoacetates, SulfurMorpholineNoneNot specified power / "several minutes"84-95[7]
4-Nitroacetophenone, Ethyl Cyanoacetate, SulfurNoneEthanol120°C / 46 minNot specified[1]
Aldehyde/Ketone, Active Methylene Nitrile, SulfurChosen BaseVarious50-120°C / 2-48 minNot specified[1]

Experimental Protocols

This protocol describes a representative method for the synthesis of this compound via a two-step microwave-assisted procedure.

Step 1: Microwave-Assisted Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-butanone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.1 mmol), and a catalytic amount of a suitable base such as morpholine or triethylamine (1.1 mmol).

  • Solvent Addition: Add a minimal amount of a high-boiling point solvent like ethanol or N,N-dimethylformamide (DMF) (e.g., 3 mL) to ensure efficient heat transfer.[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature, for instance, between 100-120°C, for a duration of 10-30 minutes.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The reaction mixture can then be transferred to a separatory funnel containing ethyl acetate (20 mL) and washed successively with water (3 x 20 mL) and brine (20 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system like hexane/ethyl acetate to yield the pure ester.[1]

Step 2: Hydrolysis to this compound

  • Hydrolysis Reaction: Dissolve the purified ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate from Step 1 in a suitable solvent such as ethanol. Add an aqueous solution of a base, for example, sodium hydroxide (2-3 equivalents).

  • Heating: The mixture can be heated under reflux or using microwave irradiation until the hydrolysis is complete (monitored by TLC).

  • Acidification: After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain the final product, this compound.

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the microwave-assisted synthesis of this compound.

Start Reactants Loading (2-Butanone, Ethyl Cyanoacetate, Sulfur, Base, Solvent) Microwave Microwave Irradiation (e.g., 120°C, 20 min) Start->Microwave Cooling Cooling to Room Temp. Microwave->Cooling Workup Work-up (Extraction & Washing) Cooling->Workup Drying Drying & Concentration Workup->Drying Purification1 Purification of Ester (Recrystallization or Chromatography) Drying->Purification1 Hydrolysis Ester Hydrolysis (e.g., NaOH, EtOH, Heat) Purification1->Hydrolysis Acidification Acidification & Precipitation Hydrolysis->Acidification Purification2 Filtration, Washing & Drying Acidification->Purification2 Characterization Characterization (NMR, MS, IR) Purification2->Characterization Final Final Product Characterization->Final

Caption: General experimental workflow.

References

Application Notes and Protocols: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-amino-4,5-dimethylthiophene-3-carboxylic acid and its derivatives as a pivotal building block in organic synthesis, with a particular focus on the construction of medicinally relevant heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological mechanisms are presented to facilitate its use in research and drug discovery.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The 2-aminothiophene moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow it to serve as a versatile synthon for the synthesis of a wide array of fused heterocyclic systems. Derivatives of this compound are particularly valuable due to the specific substitution pattern which can be exploited to generate compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

The primary and most significant application of this building block is in the synthesis of thieno[2,3-d]pyrimidines . These fused heterocyclic compounds are of considerable interest as they are bioisosteres of purines and have demonstrated potent inhibitory activity against various protein kinases, making them a focal point in the development of targeted cancer therapies.

Synthesis of the Building Block: The Gewald Reaction

The most common and efficient method for synthesizing the this compound core is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (2-butanone), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

  • 2-Butanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (catalyst)

  • Methanol (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.

  • Stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.

  • The crude product is then recrystallized from ethanol to afford pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Quantitative Data:

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateC₉H₁₃NO₂S199.2770-8591-92

Characterization Data:

  • IR (KBr, cm⁻¹): 3433, 3336, 3218 (NH₂), 2918, 2855 (C-H), 1716 (C=O), 1609, 1520 (C=C).[1]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.20 (t, 3H, J = 7.0 Hz, CH₃), 2.00 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 4.50 (q, 2H, J = 7.0 Hz, OCH₂), 5.90 (br s, 2H, NH₂).[1]

Application in the Synthesis of Thieno[2,3-d]pyrimidines

The most prominent application of this compound derivatives is the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidines. These compounds are readily accessible through cyclocondensation reactions with various electrophiles.

Synthesis of 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

This protocol describes the reaction of the corresponding carboxamide with isothiocyanates under microwave irradiation, which significantly reduces reaction times.

Experimental Protocol:

Materials:

  • 2-Amino-4,5-dimethylthiophene-3-carboxamide

  • Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)

  • N,N-Dimethylacetamide (DMA) (solvent)

  • Ethanol (for recrystallization)

  • Microwave synthesizer

Procedure:

  • A mixture of 2-amino-4,5-dimethylthiophene-3-carboxamide (0.002 mol) and the isothiocyanate (0.003 mol) in DMA (1 mL) is subjected to microwave irradiation at 700 W for 3-5 minutes.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5).

  • Upon completion, cyclohexane is added to the reaction mixture to precipitate the crude product.

  • The crude product is collected by filtration and recrystallized from ethanol.

Quantitative Data for Representative Thieno[2,3-d]pyrimidines:

CompoundStarting MaterialReagentYield (%)Melting Point (°C)
5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione2-Amino-4,5-dimethylthiophene-3-carboxamidePhenyl isocyanate65-90335-337
5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one2-Amino-4,5-dimethylthiophene-3-carboxamidePhenyl isothiocyanate71268-270
2-Anilino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one2-Amino-4,5-dimethylthiophene-3-carboxamidePhenyl isothiocyanate72260
3-(4-Fluorophenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-oneEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate4-Fluorophenyl isothiocyanate88.68291

Characterization Data for 3-(4-Fluorophenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one:

  • IR (KBr, cm⁻¹): 3304 (N-H), 3068 (Ar C-H), 1645 (C=O), 1029 (C-F).[2]

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 2.135 (s, 3H, 4-CH₃), 2.159 (s, 3H, 5-CH₃), 7.2-7.4 (m, 4H, Ar-H), 12.5 (s, 1H, NH).[2]

  • ESI-MS (m/z): 288.0 [M+H]⁺.[2]

Biological Significance: Thieno[2,3-d]pyrimidines as Kinase Inhibitors

A significant body of research has demonstrated that thieno[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Two key kinase targets for thieno[2,3-d]pyrimidines are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->VEGFR2 Inhibits ATP binding site PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Permeability Permeability PKC->Permeability MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation mTOR->Survival

Figure 1: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Inhibition of EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->EGFR Inhibits ATP binding site Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation mTOR->Survival

Figure 2: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Quantitative Data on Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives against VEGFR-2 and EGFR.

Compound IDTarget KinaseIC₅₀ (µM)Cell Line (for anticancer activity)IC₅₀ (µM) (Anticancer)
17f VEGFR-20.23HCT-1162.80
HepG24.10
5b EGFR (wild-type)0.037A549-
EGFR (T790M mutant)0.204
7a EGFR (wild-type)-HepG2-
EGFR (T790M mutant)-PC3-
8b VEGFR-20.073PC3-
HepG2-

Experimental Workflow

The general workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives as potential kinase inhibitors is outlined below.

Experimental_Workflow Start Start: 2-Butanone, Ethyl Cyanoacetate, Sulfur Gewald Gewald Reaction Start->Gewald BuildingBlock Ethyl 2-amino-4,5- dimethylthiophene-3-carboxylate Gewald->BuildingBlock Cyclization Cyclocondensation (e.g., with Isothiocyanate) BuildingBlock->Cyclization Thienopyrimidine 5,6-Dimethylthieno[2,3-d]pyrimidine Derivative Cyclization->Thienopyrimidine Purification Purification (Recrystallization/ Chromatography) Thienopyrimidine->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Evaluation Characterization->BioAssay KinaseAssay Kinase Inhibition Assay (IC₅₀) BioAssay->KinaseAssay CellAssay Antiproliferative Assay (IC₅₀) BioAssay->CellAssay End Lead Compound Identification KinaseAssay->End CellAssay->End

Figure 3: General experimental workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives.

Conclusion

This compound and its derivatives are highly valuable and versatile building blocks in organic and medicinal chemistry. Their straightforward synthesis via the Gewald reaction and their efficient conversion to thieno[2,3-d]pyrimidines provide access to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors for cancer therapy. The detailed protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the field, facilitating the exploration and development of novel drug candidates based on this privileged scaffold.

References

Application Notes and Protocols: Synthesis of Thienopyrimidines from 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1][2] This structural analogy has led to the development of thienopyrimidine derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Notably, many thienopyrimidine-based compounds have been investigated as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy.[1][6][7]

This document provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives starting from 2-Amino-4,5-dimethylthiophene-3-carboxylic acid. It also includes a summary of reaction conditions and a visualization of the EGFR signaling pathway to illustrate the mechanism of action for thienopyrimidine-based inhibitors.

Data Presentation: Synthesis of Thienopyrimidinone Derivatives

The synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core is typically achieved through the cyclization of a 2-aminothiophene-3-carboxamide or a related derivative. While direct cyclization from the carboxylic acid is feasible, it often proceeds through an in-situ formation of the amide or via a preliminary esterification step followed by reaction with a C1 source like formamide. The following table summarizes various reported methods for the synthesis of thieno[2,3-d]pyrimidin-4-ones from different 2-aminothiophene-3-substituted precursors.

Starting MaterialReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl esterFormamide-Reflux1.592[8]
2-Amino-4,5-dimethylthiophene-3-carbonitrileFormamide-Reflux-83[9]
2-Aminothiophene-3-carboxamideTriethyl orthoformate, then amine-Reflux-79-85[10]
2-Amino-3-ethoxycarbonyl-4,5-dimethylthiopheneUrea-180-1902-372-91[10]
2-Amino-4,5-dimethylthiophene-3-carboxamidePhenyl isothiocyanatePyridineReflux670[10]
2-Amino-3-cyanothiopheneFormic acid-Reflux--[10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one from this compound

This protocol describes a direct approach to synthesize the thienopyrimidinone core by reacting the starting carboxylic acid with an excess of formamide, which serves as both the C1 source and the solvent.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq) to the flask.

  • Heat the mixture to reflux (approximately 180-210°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Protocol 2: Two-Step Synthesis via Esterification followed by Cyclization

This protocol involves an initial esterification of the carboxylic acid, followed by cyclization of the resulting ester with formamide. This can be a more controlled approach, often leading to higher yields.

Step A: Esterification of this compound

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Thionyl chloride or a catalytic amount of concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous ethanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, protecting it from moisture with a drying tube.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Step B: Cyclization of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (from Step A)

  • Formamide

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Follow the procedure outlined in Protocol 1, using ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as the starting material. The reaction is typically faster and may require a shorter reflux time.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one from this compound.

Synthesis_Workflow cluster_protocol1 Protocol 1: One-Pot Synthesis cluster_protocol2 Protocol 2: Two-Step Synthesis Start 2-Amino-4,5-dimethyl- thiophene-3-carboxylic acid Ester Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate Start->Ester Ethanol, H+ or SOCl2 Product 5,6-dimethylthieno[2,3-d]- pyrimidin-4(3H)-one Start->Product Formamide, Reflux Ester->Product

Caption: Synthetic routes to 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

EGFR Signaling Pathway and Inhibition by Thienopyrimidines

Thienopyrimidine derivatives have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][9] Overactivation of the EGFR signaling pathway is a hallmark of many cancers. The diagram below illustrates how thienopyrimidine-based inhibitors block this pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Thieno_Inhibitor Thienopyrimidine Inhibitor Thieno_Inhibitor->EGFR Inhibits (ATP competitive)

Caption: Inhibition of the EGFR signaling pathway by thienopyrimidines.

References

Application Note: High-Purity Isolation of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Thiophene derivatives are recognized as "privileged structures" due to their broad range of biological activities.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants in biologically active molecules. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline materials.[2] This application note provides a detailed protocol for the purification of this compound using recrystallization, based on established methods for analogous thiophene derivatives.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Quantitative Data

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. While specific data for this compound is not extensively published, the following table summarizes reported yields for the recrystallization of closely related aminothiophene carboxylic acid derivatives, providing an excellent starting point for solvent screening.[3][4]

Table 1: Recrystallization Conditions and Reported Yields for Analogous Aminothiophene Carboxylic Acid Derivatives

Recrystallization SolventReported Yield (%)Reference
Methanol85%[3]
Benzene91%[3]
Chloroform94%[3]
50% Acetic Acid66%[3][4]
Ethanol55%[3]

Note: The data presented is for analogous compounds and should be used as a guideline for optimizing the purification of this compound. The ethyl ester of the title compound has also been effectively recrystallized from ethanol.[5]

Experimental Protocols

This section details the complete workflow for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Methanol, Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring capability)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass funnel (for hot filtration)

  • Activated carbon (optional, for colored impurities)

  • Ice bath

  • Vacuum oven or desiccator

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Begin by performing small-scale solubility tests to identify the optimal solvent. Place a small amount of the crude solid (approx. 20-30 mg) in several test tubes and add a few drops of different candidate solvents (e.g., ethanol, methanol, water, ethanol/water mixtures). A suitable solvent will dissolve the compound when heated but will result in crystal formation upon cooling.[3] Given its amphiphilic nature (possessing both polar amino and carboxylic acid groups and a less polar thiophene backbone), alcohol-water mixtures or polar solvents like ethanol are strong candidates.[6][7][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions while stirring and heating until the solid is completely dissolved.[3] Using excess solvent will reduce the overall yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the solute) to the solution. Re-heat the mixture to boiling for 5-10 minutes. The activated carbon will adsorb the colored impurities.[3]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the carbon or insoluble matter. This step must be done rapidly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[3]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, followed by placing them in a vacuum oven or a desiccator.

Diagrams

The following diagrams illustrate the logical workflow of the purification process and the underlying principles of solubility.

Recrystallization_Workflow start Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve decolorize 2. Add Activated Carbon (Optional) dissolve->decolorize hot_filter 3. Hot Filtration (Remove Impurities) dissolve->hot_filter if no decolorization needed decolorize->hot_filter cool 4. Slow Cooling (Induce Crystallization) hot_filter->cool ice_bath 5. Ice Bath (Maximize Yield) cool->ice_bath vac_filter 6. Vacuum Filtration (Isolate Crystals) ice_bath->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash impurities_out Soluble Impurities in Mother Liquor vac_filter->impurities_out dry 8. Dry Crystals wash->dry product Pure Product dry->product

Caption: General workflow for purification by recrystallization.

Recrystallization_Principle cluster_0 High Temperature cluster_1 Low Temperature HT_Solvent Solvent LT_Solvent Solvent (Mother Liquor) HT_Solvent->LT_Solvent Cooling HT_Compound Compound (Dissolved) HT_Compound->HT_Solvent High Solubility LT_Compound Compound (Crystals) HT_Compound->LT_Compound Crystallizes Out HT_Impurity Impurity (Dissolved) HT_Impurity->HT_Solvent Soluble LT_Impurity Impurity (Remains Dissolved) LT_Impurity->LT_Solvent Stays Soluble

Caption: Principle of purification by differential solubility.

References

Analytical techniques for characterization of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Characterization of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid.

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of this compound. This compound is a vital heterocyclic building block in the synthesis of thieno[2,3-d]pyrimidines and other derivatives with significant biological and medicinal potential.[1] Accurate and thorough characterization is essential for quality control, regulatory submission, and ensuring the integrity of research outcomes. This note details protocols for spectroscopic, chromatographic, and thermal analysis methods, presents data in a structured format, and includes graphical workflows for clarity.

Introduction

2-Aminothiophene derivatives are considered "privileged structures" in medicinal chemistry due to their wide array of biological activities.[2] this compound, in particular, serves as a key intermediate for synthesizing compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The structural characterization and purity assessment of this molecule are critical steps in the drug discovery and development process. This application note outlines the primary analytical methods for its complete characterization.

The typical synthesis of this compound is achieved via the Gewald three-component reaction, which involves the condensation of a ketone (2-butanone), an active methylene compound (e.g., ethyl cyanoacetate followed by hydrolysis), and elemental sulfur.[2][4]

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Data Presentation: Expected NMR Chemical Shifts

While specific data for the carboxylic acid is not abundant, the following table is compiled based on data from its ethyl and methyl ester derivatives and known chemical shift principles.[5][6]

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notes
-CH₃ (C4)~2.1-2.3~12-15Singlet
-CH₃ (C5)~2.3-2.5~14-16Singlet
-NH₂~5.5-7.0N/ABroad singlet, exchangeable with D₂O
-COOH~12.0-13.0~165-170Very broad singlet, exchangeable with D₂O
C2-NH₂N/A~160-165Quaternary carbon
C3-COOHN/A~105-110Quaternary carbon
C4-CH₃N/A~135-140Quaternary carbon
C5-CH₃N/A~125-130Quaternary carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3450-3300Amino (-NH₂)N-H Stretch (Asymmetric & Symmetric)
3300-2500Carboxylic Acid (-OH)O-H Stretch (Broad)
~1680-1650Carboxylic Acid (C=O)C=O Stretch
~1620Amino (-NH₂)N-H Bend
~1580-1400Thiophene RingC=C Aromatic Ring Stretch
~1300-1200Carboxylic AcidC-O Stretch
Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Analysis: Determine the exact mass of the molecular ions and compare it with the calculated theoretical mass. High-resolution mass spectrometry (HRMS) can be used for elemental composition confirmation.

Data Presentation: Expected Mass-to-Charge Ratios

The molecular formula for this compound is C₇H₉NO₂S.

Ion Calculated m/z Mode
[M+H]⁺188.0427Positive
[M-H]⁻186.0281Negative
[M+Na]⁺210.0246Positive

Chromatographic Characterization

Chromatography is essential for assessing the purity of the compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile compounds like this compound. A reversed-phase method is typically suitable.[7]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Set up the instrument according to the parameters in the table below.

  • Analysis: Inject the sample and monitor the chromatogram. The purity can be calculated based on the peak area percentage. A reference standard should be used for quantitative analysis.

Data Presentation: HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution. A typical starting point is Water:Methanol (70:30) with 0.1% Phosphoric Acid.[7]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm[7]

Thermal Analysis

Thermal analysis provides information on physical properties like melting point and thermal stability.

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Analysis: Place the pan in a Differential Scanning Calorimeter (DSC). Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting point is determined from the endothermic peak.

  • TGA Analysis: Place the pan in a Thermogravimetric Analyzer (TGA). Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe weight loss as a function of temperature, indicating decomposition.

Visual Workflows

Analytical_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_structure Structural Elucidation cluster_purity Purity & Properties synthesis Gewald Synthesis purification Purification synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR IR IR Spectroscopy purification->IR MS Mass Spectrometry (HRMS) purification->MS HPLC HPLC-UV purification->HPLC Thermal Thermal Analysis (DSC/TGA) purification->Thermal HPLC_Protocol_Workflow start Start prep Sample Preparation (Dissolve & Filter) start->prep 1 setup Instrument Setup (Column, Mobile Phase, Flow Rate) prep->setup 2 inject Inject Sample into HPLC setup->inject 3 run Chromatographic Run inject->run 4 detect UV Detection (254 nm) run->detect 5 process Data Processing (Peak Integration) detect->process 6 report Generate Report (Purity Assessment) process->report 7

References

Application of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its structural motif is a key component in the synthesis of a wide array of biologically active compounds, most notably the thieno[2,3-d]pyrimidine scaffold. Thienopyrimidines are recognized as bioisosteres of purines and have demonstrated a broad spectrum of pharmacological activities, including anticancer, kinase inhibitory, and antimicrobial effects. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in drug discovery and development.

Key Applications in Medicinal Chemistry

Derivatives of this compound have been extensively investigated for various therapeutic applications:

  • Anticancer Agents: The thieno[2,3-d]pyrimidine core, readily synthesized from this compound, is a prevalent scaffold in the design of anticancer drugs. These compounds have shown potent cytotoxic and antiproliferative activities against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1][2][3]

  • Kinase Inhibitors: Many thienopyrimidine derivatives act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.[4][5] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a key player in tumor growth and progression.[6] By competing with ATP for the kinase's binding site, these inhibitors can block downstream signaling pathways that promote cell proliferation and survival.

  • Antimicrobial Agents: The 2-aminothiophene scaffold and its derivatives have also been explored for their antimicrobial properties against various bacterial and fungal strains.[7]

  • Allosteric Modulators: Certain 2-aminothiophene derivatives have been identified as allosteric enhancers of adenosine A1 receptors, suggesting their potential in treating neurological and cardiovascular disorders.[8]

Data Presentation: Biological Activities of Thienopyrimidine Derivatives

The following tables summarize the in vitro biological activities of various thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors.

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3 MCF-7 (Breast)13.42[9]
Compound 4 MCF-7 (Breast)28.89[9]
Compound 2 MDA-MB-231 (Breast)52.56[9]
Compound 4 MDA-MB-231 (Breast)62.86[9]
Compound 2b Hep3B (Liver)5.46[10]
Compound 2d Hep3B (Liver)8.85[10]
Compound 2e Hep3B (Liver)12.58[10]

Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Compound X Tie-20.07[11]
Aurora B Inhibitor Aurora B0.0002[11]
(thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid derivative 1 CK20.1[12]
(thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid derivative 2 CK20.125[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of thieno[2,3-d]pyrimidines from this compound and for the evaluation of their biological activities.

Protocol 1: Synthesis of this compound Ethyl Ester via Gewald Reaction

The Gewald reaction is a multicomponent reaction for the synthesis of substituted 2-aminothiophenes.[13]

Materials:

  • 3-Methyl-2-butanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other secondary amine as a catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

G cluster_reactants Reactants R1 3-Methyl-2-butanone Mix Mix in Ethanol R1->Mix R2 Ethyl Cyanoacetate R2->Mix R3 Sulfur R3->Mix R4 Morpholine (Catalyst) R4->Mix React Stir at RT or 50°C Mix->React Monitor Monitor by TLC React->Monitor Workup Cool & Filter Monitor->Workup Reaction Complete Purify Recrystallize Workup->Purify Product Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate Purify->Product

Gewald Reaction Workflow
Protocol 2: Synthesis of 4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine

This protocol describes the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Formamide

  • Standard laboratory glassware and heating mantle

Procedure:

  • Place ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 eq) in a round-bottom flask.

  • Add an excess of formamide (e.g., 10-20 eq).

  • Heat the mixture to reflux (approximately 180-200 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate Viability & IC50 Read->Analyze

MTT Assay Workflow
Protocol 4: Annexin V/PI Apoptosis Assay

This assay is used to quantify the percentage of apoptotic and necrotic cells by flow cytometry.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with test compounds for the desired time points (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Protocol 6: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

This protocol describes a general method for assessing the inhibitory activity of compounds against EGFR kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds in DMSO

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add 2.5 µL of the compound dilution to the wells of the assay plate.

  • Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the stop/detection solution.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 value.

Signaling Pathway: EGFR Inhibition by Thienopyrimidine Derivatives

Thienopyrimidine derivatives often exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation. Thienopyrimidine inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation, thereby blocking the entire downstream signaling cascade.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Activates PI3K PI3K Dimerization->PI3K Activates ThienoInhibitor Thienopyrimidine Inhibitor ThienoInhibitor->Dimerization Blocks ATP Binding ATP ATP ATP->Dimerization Phosphorylates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition

Conclusion

This compound is a valuable starting material in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with significant therapeutic potential. The thieno[2,3-d]pyrimidine derivatives, in particular, have emerged as a promising class of anticancer agents and kinase inhibitors. The protocols and data presented in this document serve as a comprehensive resource for researchers engaged in the design, synthesis, and biological evaluation of novel drug candidates based on this privileged scaffold. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the development of more potent and selective therapeutics.

References

Application Notes and Protocols: 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid Derivatives with Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. These derivatives have shown promising anticancer, antimicrobial, and kinase inhibitory activities. The following sections offer a structured overview of their biological evaluation, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Biological Activities and Quantitative Data

This compound and its derivatives have been the subject of numerous studies to evaluate their therapeutic potential. These compounds have exhibited a range of biological effects, which are summarized below with corresponding quantitative data for easy comparison.

Anticancer Activity

Derivatives of 2-aminothiophene have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of 2-Aminothiophene Derivatives

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Compound 3Prostate Cancer Cells-[1]
TJ191T-lymphoma CEM, Molt/4; Prostate PC-3; Kidney Caki-1; Hepatoma Huh-7Mid-nanomolar range[2]
6CN14HeLa, PANC-1-[3]
7CN09HeLa, PANC-1-[3]
Compound 8eVarious (NCI-60 panel)0.411 - 2.8
Thiophene Aryl Amides 8i-kLeukemia, Breast, Colon CancerModerate Activity[4]
Trisubstituted thiophene-3-carboxamide selenide 16eHCT116< 9[5]
2-acylaminothiophene-3-carboxamide derivativeWild-type and T315I mutant ABL kinasesLow micromolar[6]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. "-" indicates that the specific value was not provided in the abstract, but the compound was highlighted for its significant activity.

Antimicrobial Activity

Several novel thiophene derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. Some have shown potency comparable or superior to standard antimicrobial agents.

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference
Thiophene derivative 7Pseudomonas aeruginosaMore potent than gentamicin
Spiro–indoline–oxadiazole derivativeClostridium difficile2 to 4[7]
Derivatives 7b and 8Various bacteriaComparable to ampicillin and gentamicin[8]
Thiophene derivatives 4, 5, and 8Colistin-Resistant A. baumannii and E. coli8 - 32[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Kinase Inhibitory Activity

A significant area of investigation for 2-aminothiophene derivatives is their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

Table 3: Kinase Inhibitory Activity of 2-Aminothiophene Derivatives

Compound ID/ReferenceTarget KinaseIC50 (nM)Reference
Phenylthiophene analogues 6, 32aPKCζLow nanomolar[10]
Trisubstituted thiophene-3-carboxamide selenide 16eEGFR kinase94.44 ± 2.22[5]
Thieno[2,3-d]pyrimidine derivative 5FLT332.435 ± 5.5 µM[11]

Note: IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (Gewald Reaction)

The Gewald reaction is a multi-component reaction used for the synthesis of polysubstituted 2-aminothiophenes.[12][13] A microwave-assisted approach can significantly reduce reaction times.[14]

Materials:

  • Aldehyde or ketone (e.g., 2-butanone for 4,5-dimethyl derivatives)

  • Active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine, triethylamine)

  • Solvent (e.g., ethanol, DMF)

  • Microwave reactor vial

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Protocol:

  • To a 5 mL microwave reaction vial, add the ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[14]

  • Add the appropriate solvent (3 mL).[14]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-10 minutes).[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[14]

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product ketone Ketone/ Aldehyde microwave Microwave Irradiation ketone->microwave nitrile Active Methylene Nitrile nitrile->microwave sulfur Elemental Sulfur sulfur->microwave base Base base->microwave workup Aqueous Workup microwave->workup purification Purification (Chromatography) workup->purification product 2-Aminothiophene Derivative purification->product

Gewald Reaction Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][6][15]

Materials:

  • Cancer cell lines (e.g., HeLa, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[16]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compounds Add Test Compounds (Serial Dilutions) incubate1->add_compounds incubate2 Incubate 24-48h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability and IC50 read->calculate

MTT Assay Workflow

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][17][18]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test compounds and standard antibiotics (e.g., gentamicin, ampicillin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, read the absorbance at 600 nm using a plate reader to quantify growth.

In Vitro Kinase Assay

In vitro kinase assays are performed to determine the inhibitory activity of compounds against specific protein kinases.[5][10][11]

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate

  • ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

  • Kinase reaction buffer

  • Test compounds

  • Detection reagents (e.g., phosphocellulose paper, scintillation counter, or antibody-based detection for non-radioactive assays)

Protocol:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the phosphorylation of the substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated radiolabeled ATP and then measuring the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways

The biological activities of this compound derivatives are often linked to their modulation of key cellular signaling pathways.

EGFR Kinase Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][7][8][19] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response egf EGF Ligand egfr EGFR egf->egfr dimer EGFR Dimerization & Autophosphorylation egfr->dimer grb2_sos Grb2/SOS dimer->grb2_sos pi3k PI3K dimer->pi3k ras Ras grb2_sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt akt->transcription response Proliferation, Survival, Differentiation transcription->response inhibitor Thiophene Derivative (Kinase Inhibitor) inhibitor->dimer Inhibits Autophosphorylation

EGFR Signaling Pathway Inhibition

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the immune and inflammatory responses, as well as cell survival and proliferation.[10][20][21][22][23] Some 2-aminothiophene derivatives have been shown to prevent TNF-α-induced NF-κB activation.[10]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response tnfa TNF-α tnfr TNFR tnfa->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk Activation nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->ikb Phosphorylation & Degradation nfkb_ikb->nfkb Release transcription Gene Transcription nfkb_nuc->transcription response Inflammation, Cell Survival transcription->response inhibitor Thiophene Derivative inhibitor->ikk Inhibits Activation

NF-κB Signaling Pathway Inhibition

References

One-Pot Synthesis of Functionalized 2-Aminothiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized 2-aminothiophenes, a critical scaffold in medicinal chemistry. The protocols focus on the versatile Gewald reaction, highlighting various catalytic systems and reaction conditions.

Introduction

Substituted 2-aminothiophenes are privileged heterocyclic motifs frequently found in a wide array of biologically active compounds and pharmaceutical agents.[1][2][3] Their structural versatility makes them key building blocks in drug discovery, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[3][4][5] The Gewald reaction, a one-pot multicomponent synthesis, stands as the most prominent and efficient method for preparing these valuable scaffolds.[6][7][8] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a basic catalyst.[8] This document outlines various protocols for the Gewald synthesis and summarizes key performance data.

Applications in Drug Development

The 2-aminothiophene core is a bioisosteric replacement for a phenyl group, a common moiety in many active drugs, and is present in numerous natural and synthetic pharmaceuticals.[2] This scaffold serves as a precursor for a broad range of therapeutic agents, including:

  • Kinase Inhibitors: The 2-aminothiophene framework is used to develop selective inhibitors of various kinases, which are crucial targets in oncology.[9]

  • Antimicrobial Agents: Derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria and fungi.[2][5]

  • Anti-inflammatory Drugs: Compounds like Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), are synthesized using the Gewald reaction.[1]

  • Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine and allosteric modulators of adenosine A1 receptors are based on the 2-aminothiophene structure.[1]

  • Antiviral and Antiproliferative Compounds: Recent studies have highlighted the potential of 2-aminothiophene derivatives as antiviral and anticancer agents.[4][10]

Reaction Mechanism and Experimental Workflow

The Gewald reaction proceeds through a sequence of three main steps: Knoevenagel condensation, addition of sulfur, and intramolecular cyclization followed by tautomerization.

Gewald_Mechanism start Carbonyl Compound (Ketone/Aldehyde) + Active Methylene Nitrile intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) start->intermediate1 Knoevenagel Condensation (Base Catalyst) intermediate2 Sulfur Adduct intermediate1->intermediate2 Sulfur Addition sulfur Elemental Sulfur (S8) sulfur->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Aminothiophene intermediate3->product Tautomerization

Caption: The reaction mechanism of the Gewald synthesis.

A general workflow for the synthesis and subsequent application in a drug discovery pipeline is illustrated below.

Experimental_Workflow synthesis One-Pot Synthesis (Gewald Reaction) purification Purification (e.g., Flash Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Enzyme Assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization

Caption: General experimental workflow for synthesis and drug discovery.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Gewald synthesis. The following table summarizes quantitative data from various published protocols.

CatalystCarbonyl CompoundActive Methylene NitrileSolventTemp. (°C)Time (h)Yield (%)Reference
L-Proline (10 mol%) CyclohexanoneMalononitrileDMF6010-2484[9]
CaO CyclopentanoneMalononitrileEthanolReflux1.598
Piperidinium Borate (20 mol%) CyclohexanoneMalononitrile-1200.1798[1]
Morpholine (10 mol%) p-BromoacetophenoneEthyl Cyanoacetate- (Solvent-free)1200.5-125-70[11]
Triethylamine Various Ketonesα-cyanoesterMethanol/Ethanol/DMF50-35-80[6]
Microwave Irradiation ArylacetaldehydesMalononitrileEthanol-0.17High[7]

Experimental Protocols

Protocol 1: L-Proline Catalyzed Gewald Synthesis[9][13]

This protocol describes a mild and efficient one-pot synthesis using the organocatalyst L-proline.

Materials:

  • Carbonyl compound (ketone or aldehyde)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • L-proline

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a 50 mL round-bottom flask, add the carbonyl compound (3.0 mmol), active methylene nitrile (3.3 mmol), elemental sulfur (4.5 mmol), L-proline (0.3 mmol, 10 mol%), and DMF (3.0 mL).

  • Stir the reaction mixture at 60 °C for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminothiophene.

Protocol 2: Calcium Oxide (CaO) Catalyzed Gewald Synthesis[11]

This protocol utilizes a cost-effective and reusable heterogeneous catalyst, calcium oxide.

Materials:

  • Ketone (1.0 mmol)

  • Nitrile (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Calcium Oxide (CaO) (1.0 mmol)

  • Ethanol (12 mL)

Procedure:

  • In a round-bottom flask, combine the ketone (1.0 mmol), nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol) in 12 mL of ethanol.

  • Heat the mixture at reflux for the required time (typically 1.5-4 hours, monitor by TLC).

  • After the reaction is complete, filter off the CaO catalyst.

  • Remove the ethanol from the filtrate by evaporation under reduced pressure.

  • The dried reaction mixture can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Solvent-Free Mechanochemical Gewald Synthesis[12]

This environmentally friendly protocol avoids the use of solvents and can be performed using a ball mill or by simple heating.

Materials:

  • Aryl ketone

  • Active methylene nitrile

  • Elemental sulfur

  • Morpholine (catalytic amount)

Procedure (Heat-Assisted):

  • Add the aryl ketone, active methylene nitrile, elemental sulfur, and a catalytic amount of morpholine (e.g., 10 mol%) to a 100 mL round-bottom flask.

  • Heat the solvent-free mixture at 120 °C for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the resulting solid can be purified by column chromatography.

Logical_Relationships main_topic One-Pot Synthesis of Functionalized 2-Aminothiophenes method Gewald Reaction main_topic->method applications Applications in Drug Development main_topic->applications components Key Components: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Base/Catalyst method->components protocols Experimental Protocols method->protocols p1 L-Proline Catalyzed protocols->p1 p2 CaO Catalyzed protocols->p2 p3 Solvent-Free protocols->p3 a1 Antimicrobial applications->a1 a2 Anti-inflammatory applications->a2 a3 Anticancer applications->a3

Caption: Logical relationships in the synthesis and application of 2-aminothiophenes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on the prevalent Gewald three-component reaction.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Poor Reactivity of Ketone: 2-Butanone, a common starting material for this synthesis, is a ketone. Ketones are generally less reactive than aldehydes in the Gewald reaction, which can lead to significantly lower yields or even reaction failure.[1]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of base and solvent can critically impact the reaction outcome.

  • Impure Starting Materials: The purity of 2-butanone, ethyl cyanoacetate, and sulfur is crucial for a successful reaction.

Suggested Solutions:

  • Optimize Reaction Conditions:

    • Temperature: While some Gewald reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. A systematic optimization of the temperature should be performed.

    • Base: The choice and amount of base (e.g., morpholine, triethylamine, piperidine) can influence the rate of the initial Knoevenagel condensation and subsequent cyclization. A screening of different bases may be beneficial.

    • Solvent: Protic solvents like ethanol or methanol are commonly used. However, exploring other solvents might improve the solubility of reactants and intermediates.

  • Use of a Pre-formed Knoevenagel Intermediate: Instead of a one-pot reaction, consider a two-step approach. First, synthesize and isolate the Knoevenagel condensation product of 2-butanone and ethyl cyanoacetate. Then, react this intermediate with sulfur and a base. This can sometimes improve the overall yield.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields of Gewald products.

  • Ensure Purity of Reagents: Use freshly distilled 2-butanone and high-purity ethyl cyanoacetate and sulfur.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes:

  • Side Reactions: The Gewald reaction is prone to side reactions, especially with less reactive ketones.

  • Incomplete Reaction: Unreacted starting materials and intermediates can contaminate the final product.

Suggested Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help determine the optimal reaction time and minimize the formation of degradation products.

  • Controlled Addition of Reagents: Adding the base slowly can help to control the initial condensation reaction and potentially reduce the formation of byproducts.

  • Purification: Effective purification of the crude product is essential. Common methods include:

    • Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent system should be identified to selectively crystallize the desired product, leaving impurities in the mother liquor. Ethanol or ethanol/water mixtures are often good starting points.

    • Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography is recommended. A suitable eluent system must be developed using TLC to achieve good separation between the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Gewald reaction?

A1: The most frequently encountered impurities include:

  • Unreacted Starting Materials: 2-Butanone and ethyl cyanoacetate.

  • Knoevenagel Condensation Intermediate: Ethyl 2-cyano-3-methyl-2-pentenoate. This intermediate is formed in the first step of the reaction and may persist if the subsequent cyclization is slow or incomplete.

  • Dimer of Knoevenagel Intermediate: This is a significant byproduct, especially when the sulfur addition and cyclization steps are not efficient. The dimerization occurs via a Michael addition followed by a Thorpe-Ziegler cyclization.

  • Polysulfides and Other Sulfur Byproducts: Elemental sulfur can form various polysulfide species in the reaction mixture, which can lead to a complex mixture of sulfur-containing impurities.

Q2: How can I identify these impurities?

A2: A combination of analytical techniques is recommended for impurity identification:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS): This provides quantitative information about the purity of your sample and the molecular weights of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any isolated impurities.

Q3: Is there a general purification protocol for this compound?

A3: While the optimal protocol will depend on the specific impurity profile, a general approach is as follows:

  • Work-up: After the reaction is complete, the reaction mixture is typically cooled and the crude product is precipitated by adding water or a non-polar solvent. The solid is then collected by filtration.

  • Washing: The crude solid should be washed with a suitable solvent to remove soluble impurities.

  • Recrystallization: The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly. The purified product will crystallize out, leaving more soluble impurities in the solvent.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is often effective.

Data Presentation

Table 1: Common Impurities and their Potential Impact

Impurity NameChemical StructureMolecular Weight ( g/mol )Potential OriginImpact on Final Product
2-ButanoneCH₃COCH₂CH₃72.11Unreacted starting materialCan be difficult to remove due to its volatility.
Ethyl CyanoacetateNCCH₂COOCH₂CH₃113.12Unreacted starting materialGenerally removed during work-up and purification.
Ethyl 2-cyano-3-methyl-2-pentenoate(CH₃CH₂)C(CH₃)=C(CN)COOEt167.21Knoevenagel condensation intermediateA common impurity if the reaction does not go to completion.
Dimer of Knoevenagel IntermediateC₁₈H₂₄N₂O₄332.40Dimerization of the Knoevenagel intermediateCan be a major byproduct, significantly reducing the yield of the desired product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate (Precursor to the Carboxylic Acid)

Materials:

  • 2-Butanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add morpholine (0.5 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid until the product precipitates.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway reagents 2-Butanone + Ethyl Cyanoacetate + Sulfur + Base (e.g., Morpholine) intermediate Ethyl 2-cyano-3-methyl-2-pentenoate (Knoevenagel Intermediate) reagents->intermediate Knoevenagel Condensation product 2-Amino-4,5-dimethylthiophene- 3-carboxylic acid ethyl ester intermediate->product Sulfur addition & Cyclization final_product 2-Amino-4,5-dimethylthiophene- 3-carboxylic acid product->final_product Ester Hydrolysis hydrolysis Hydrolysis (NaOH, H₂O/EtOH)

Caption: Synthesis pathway for this compound.

Impurity_Formation start 2-Butanone + Ethyl Cyanoacetate knoevenagel Ethyl 2-cyano-3-methyl-2-pentenoate (Knoevenagel Intermediate) start->knoevenagel Knoevenagel Condensation gewald_product Desired Product: 2-Amino-4,5-dimethylthiophene- 3-carboxylate knoevenagel->gewald_product Gewald Reaction (Sulfur + Base) side_reaction Side Reaction (slow sulfur addition) knoevenagel->side_reaction dimer Dimer of Knoevenagel Intermediate side_reaction->dimer Dimerization

Caption: Formation of a common impurity in the Gewald synthesis.

Troubleshooting_Workflow start Low/No Product Yield check_reactivity Is the ketone reacting? (Monitor by TLC/HPLC) start->check_reactivity impurities Significant impurities present start->impurities no_reaction No reaction observed check_reactivity->no_reaction No slow_reaction Slow or incomplete reaction check_reactivity->slow_reaction Yes optimize Optimize conditions: - Increase temperature - Screen bases/solvents - Use microwave no_reaction->optimize two_step Consider two-step synthesis: Isolate Knoevenagel intermediate no_reaction->two_step slow_reaction->optimize success Improved Yield and Purity optimize->success two_step->success identify Identify impurities (HPLC-MS, NMR) impurities->identify purify Optimize purification: - Recrystallization solvent screening - Column chromatography identify->purify purify->success

Caption: Troubleshooting workflow for low yield and impurity issues.

References

Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in the Gewald synthesis of 2-aminothiophenes. This guide provides answers to frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Gewald synthesis in a question-and-answer format, offering targeted solutions to improve reaction yields.

Q1: My reaction is not proceeding, or the yield of my 2-aminothiophene is extremely low. Where should I start troubleshooting?

A1: The most critical initial step of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot occur.

  • Verify Starting Material Quality: Ensure your ketone or aldehyde is free from impurities. The active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) can degrade over time; use a fresh or purified sample.

  • Base Selection is Crucial: The choice and amount of base are critical for catalyzing the Knoevenagel condensation.[1] Secondary amines like morpholine and piperidine are often effective, though triethylamine is also commonly used.[1][2]

  • Initial Condensation Check: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[1]

Q2: I've confirmed the initial Knoevenagel condensation is working, but my overall yield is still poor. What's the next step?

A2: If the initial condensation is successful, issues with the sulfur addition and subsequent cyclization are likely culprits. These stages are highly dependent on reaction conditions.

  • Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating (typically 40-70 °C).[1][2] A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures may promote side reactions.[1] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[1]

  • Incorrect Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used because they can enhance the solubility and reactivity of elemental sulfur.[1][2]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1] Adjusting the temperature or the rate of reagent addition may help minimize the formation of this dimer.[1]

Q3: How does the choice of base impact the reaction, and are there alternatives to common amine bases?

A3: The base is critical for the initial condensation. While stoichiometric amounts of amine bases are traditionally used, recent studies have shown that catalytic amounts can be effective, especially under solvent-free conditions.[1]

  • Inorganic Bases: In some variations of the Gewald reaction, inorganic bases have been successfully employed, which can simplify the workup and purification process.[1]

  • Conjugate Acid-Base Pair Catalysis: Recent research has demonstrated the use of recyclable conjugate acid-base catalysts, such as piperidinium borate, which can significantly improve yields.[1]

Q4: I'm observing a significant amount of byproducts. What are they, and how can I minimize them?

A4: Byproduct formation is a common cause of low yields. Identifying the byproducts can provide insight into how to optimize the reaction conditions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will observe unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or exploring a more effective catalyst.[2]

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate indicates that the sulfur addition and/or cyclization steps are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[2]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can self-condense or polymerize. To mitigate this, try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent.[2]

Q5: I have a crude product, but I'm struggling with purification, leading to a low isolated yield. What are the best purification methods?

A5: Effective purification is essential for obtaining a high yield of the desired 2-aminothiophene.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the Gewald synthesis, highlighting the impact of different reaction parameters on product yield.

Table 1: Effect of Catalyst on Yield in the Synthesis of a Model 2-Aminothiophene

EntryCatalyst (mol%)Time (min)Yield (%)
1None24 h0[3]
2Piperidinium Borate (10)3589[3]
3Piperidinium Borate (15)2592[3]
4Piperidinium Borate (20)2096[3]

Table 2: Effect of Temperature on Yield

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature24Traces[3]
270384[3]
31000.4296[3]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

X (in starting nitrile)Yield (%) - Classical ConditionsYield (%) - Microwave Reaction
CO2Me8255
CONH27878
CONHPh8755
CO-t-Bu81-
CN6058

Experimental Protocols

General Procedure for the Gewald Synthesis of 2-Aminothiophenes:

  • To a solution of the carbonyl compound (1.0 mmol) and the active methylene nitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the base (e.g., morpholine, 1.1 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add elemental sulfur (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Protocol for a Two-Step Procedure for Sterically Hindered Ketones:

  • Step 1: Synthesis of the α,β-Unsaturated Nitrile:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the sterically hindered ketone (1.0 mmol), active methylene nitrile (1.0 mmol), and a catalytic amount of base (e.g., piperidine) in toluene.

    • Reflux the mixture until the theoretical amount of water is collected.

    • Remove the solvent under reduced pressure to obtain the crude α,β-unsaturated nitrile.

  • Step 2: Cyclization with Sulfur:

    • Dissolve the crude α,β-unsaturated nitrile in a polar solvent such as ethanol or DMF.

    • Add elemental sulfur (1.1 mmol) and a base (e.g., triethylamine, 1.1 mmol).

    • Heat the mixture and monitor the reaction by TLC.

    • Work up and purify the product as described in the general procedure.[2]

Visualizations

Gewald_Troubleshooting_Workflow start_node Low Yield in Gewald Synthesis check_node check_node start_node->check_node Initial Check action_node action_node check_node->action_node Knoevenagel Condensation Failure check_node2 Sulfur Addition/ Cyclization Issues? check_node->check_node2 Condensation OK result_node Successful Condensation action_node->result_node Verify Starting Materials Optimize Base Run Condensation Separately action_node2 Optimize Temperature Change Solvent Check for Dimerization check_node2->action_node2 Yes check_node3 Purification Problems? check_node2->check_node3 No result_node2 High Purity Product action_node2->result_node2 Improved Yield action_node3 Recrystallize Column Chromatography check_node3->action_node3 Yes action_node3->result_node2

Caption: Troubleshooting workflow for low yield in Gewald synthesis.

Gewald_Reaction_Mechanism reactant reactant intermediate intermediate product product reagent reagent ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation (α,β-Unsaturated Nitrile) ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct knoevenagel->sulfur_adduct cyclized_intermediate Cyclized Intermediate sulfur_adduct->cyclized_intermediate aminothiophene 2-Aminothiophene cyclized_intermediate->aminothiophene Tautomerization base + Base base2 + Base heat Heat

Caption: Simplified mechanism of the Gewald synthesis of 2-aminothiophenes.

References

Technical Support Center: Optimization of Gewald Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Gewald synthesis of 2-aminothiophenes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the Gewald synthesis in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield of my 2-aminothiophene is very low. What are the first things I should check?

A1: Low or no product yield in the Gewald reaction can often be traced back to a few critical factors. The initial and most crucial step is the Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot occur.

Here’s a checklist to begin your troubleshooting:

  • Starting Material Quality: Ensure that your ketone/aldehyde is pure and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.

  • Base Selection: The choice of base is critical for the initial condensation. Common bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[2] For less reactive ketones, a stronger base might be necessary.

  • Reaction Temperature: The reaction temperature affects the rates of both sulfur addition and cyclization. Some reactions proceed at room temperature, while others require heating.[3] A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures can promote side reactions. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[3]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the condensation of intermediates with sulfur.[2] The solubility of elemental sulfur in the chosen solvent is also a key factor.[3]

Q2: I've confirmed the initial Knoevenagel condensation is working, but my overall yield is still poor. What should I investigate next?

A2: If the initial condensation is successful, poor yields often point to issues with the sulfur addition and cyclization steps. Here are the key areas to investigate:

  • Suboptimal Temperature: As mentioned, temperature is crucial. If you have been running the reaction at room temperature, gentle heating (e.g., to 40-60°C) can improve the reactivity of sulfur.[2] However, be cautious of overheating, which can lead to the formation of byproducts.[2]

  • Inefficient Sulfur Addition: Ensure that the elemental sulfur is of good quality and is adequately dispersed in the reaction mixture. The choice of base can also influence the activation of sulfur. Morpholine, for instance, is known to dissolve sulfur and form reactive polysulfides.[1]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[3] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition may help to minimize this side reaction.[3]

Q3: I am observing the formation of multiple side products, making purification difficult. How can I minimize these?

A3: The formation of multiple byproducts is a common issue and can often be addressed by carefully controlling the reaction conditions.

  • Lower the Reaction Temperature: High reaction temperatures are a frequent cause of side product formation. Try running the reaction at a lower temperature and monitor the progress more frequently.

  • Order of Reagent Addition: Follow a well-established protocol for the order of addition of reactants and the catalyst.

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions. Ensure all your reagents are pure before starting the reaction.

  • Stoichiometry: Carefully re-check the molar ratios of all reactants to ensure they are correct.

Q4: How does the choice of catalyst affect the Gewald reaction, and are there more modern alternatives to traditional bases?

A4: The catalyst plays a pivotal role in the Gewald reaction, primarily by facilitating the initial Knoevenagel condensation. While traditional amine bases are effective, recent research has explored more efficient and recyclable catalytic systems.

  • Amine Bases: Morpholine, piperidine, and triethylamine are commonly used. The optimal choice can be substrate-dependent.[1]

  • Catalytic Amounts: While stoichiometric amounts of base are often employed, studies have shown that catalytic amounts can be sufficient, especially under solvent-free conditions or with high-speed ball milling.[1]

  • Inorganic Bases: In some cases, inorganic bases have been used successfully, which can simplify the workup and purification process.[1]

  • Conjugate Acid-Base Pair Catalysis: A notable advancement is the use of piperidinium borate as a recyclable conjugate acid-base catalyst. This has been shown to significantly improve the reaction rate and yield, even in catalytic amounts.[1][4]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the effect of different catalysts, solvents, and temperatures on the yield of the Gewald reaction.

Table 1: Effect of Catalyst on the Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

CatalystCatalyst Loading (mol%)Temperature (°C)TimeYield (%)Reference
None010024 hNo Reaction[4]
Piperidinium Borate101003 h84[4]
Piperidinium Borate151003 h92[4]
Piperidinium Borate2010020 min96[1][4]
Pyrrolidinium Borate2010025 min90[4]
Morpholinium Borate2010030 min88[4]

Table 2: Effect of Temperature on the Gewald Synthesis using Piperidinium Borate (20 mol%)

Temperature (°C)TimeYield (%)Reference
Room Temperature24 hTraces[4]
703 h84[4]
10025 min96[4]

Table 3: Effect of Solvent on the Gewald Synthesis using Piperidinium Borate (20 mol%) at 100°C

SolventTimeYield (%)Reference
Water2 h82[4]
Ethanol25 min96[4]
Methanol30 min94[4]
Acetonitrile45 min85[4]
Toluene3 h55[4]
Dichloromethane4 h42[4]

Table 4: Comparison of Conventional Heating vs. Microwave Irradiation

SubstratesMethodTimeYield (%)Reference
Cyclohexanone, Ethyl Cyanoacetate, SulfurConventional Heating3.5 - 7 h47%[5]
Cyclohexanone, Ethyl Cyanoacetate, SulfurMicrowave Irradiation (50°C)30 min95%[5]
4-Nitroacetophenone, Ethyl Cyanoacetate, SulfurMicrowave Irradiation (120°C)46 min-[6]

Experimental Protocols

This section provides detailed methodologies for both a conventional and a microwave-assisted Gewald synthesis.

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Method)[2]

Materials:

  • Carbonyl compound (ketone or aldehyde) (10 mmol)

  • Active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (10 mmol)

  • Elemental sulfur (12 mmol, 0.38 g)

  • Suitable solvent (e.g., ethanol or methanol) (20-30 mL)

  • Base (e.g., morpholine or triethylamine) (10-20 mol%)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.

  • Add the solvent to the flask.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 40-50°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives[6]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Chosen base (e.g., pyrrolidine) (1.0 mmol)

  • Appropriate solvent (e.g., DMF) (3 mL)

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone, the active methylene nitrile, elemental sulfur, and the chosen base.

  • Add the solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Visualizations

Gewald Synthesis Experimental Workflow

Gewald_Workflow reagents 1. Combine Reactants: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur solvent_base 2. Add Solvent and Base reagents->solvent_base reaction 3. Reaction: - Stir at RT or Heat - Monitor by TLC solvent_base->reaction workup 4. Work-up: - Cool Reaction - Precipitate or Concentrate reaction->workup purification 5. Purification: - Filtration - Recrystallization or  Column Chromatography workup->purification characterization 6. Characterization: (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_condensation Is the Knoevenagel condensation working? start->check_condensation condensation_no No check_condensation->condensation_no No condensation_yes Yes check_condensation->condensation_yes Yes condensation_issues Troubleshoot Condensation: - Check Starting Material Quality - Optimize Base - Screen Solvents condensation_no->condensation_issues cyclization_issues Troubleshoot Cyclization: - Optimize Temperature - Check Sulfur Quality/Dispersion - Minimize Side Reactions (e.g., Dimerization) condensation_yes->cyclization_issues

Caption: Troubleshooting flowchart for low yield in Gewald synthesis.

References

Technical Support Center: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Gewald reaction.

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Inefficient Knoevenagel-Cope Condensation The initial condensation of butanone and ethyl cyanoacetate is a critical step. Ensure your base (e.g., morpholine, piperidine, triethylamine) is of high quality and used in the correct stoichiometric amount. For sluggish reactions, consider a stronger base or the removal of water using a Dean-Stark apparatus.[1]
Poor Sulfur Solubility or Reactivity Elemental sulfur must dissolve and react to form the thiophene ring. Use a polar solvent like ethanol, methanol, or DMF to improve solubility.[1] Gently heating the reaction mixture to 40-60 °C can also enhance sulfur's reactivity, but avoid excessive heat which can promote side reactions.[1]
Incorrect Stoichiometry or Reagent Purity Verify the purity of your starting materials, as impurities can inhibit the reaction. Ensure accurate measurement of all reagents.
Steric Hindrance While less of an issue with butanone, sterically hindered ketones can react slowly. A two-step procedure, where the α,β-unsaturated nitrile intermediate is isolated first, may improve the yield. Microwave-assisted synthesis has also been shown to be beneficial for challenging substrates.[1]

Issue 2: Presence of Significant Impurities in the Crude Product

Possible ImpurityIdentification and Mitigation Strategies
Unreacted Starting Materials (Butanone, Ethyl Cyanoacetate) - Identification: Characteristic signals in 1H NMR and IR spectra. - Mitigation: Increase reaction time, optimize the temperature, or consider a more effective catalyst to drive the reaction to completion.[1]
Knoevenagel-Cope Intermediate (Ethyl 2-cyano-3-methyl-2-pentenoate) - Identification: Presence of α,β-unsaturated nitrile signals in spectroscopic data. - Mitigation: This indicates slow sulfur addition and/or cyclization. Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature and base) are adequate for the cyclization step.[1]
Dimerization or Polymerization Products - Identification: Complex mixture of high molecular weight species, often leading to a difficult-to-purify oil or amorphous solid. - Mitigation: Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent to disfavor self-condensation pathways.
Residual Elemental Sulfur - Identification: Yellow solid that is insoluble in many organic solvents. - Mitigation: Recrystallization is often effective. Washing the crude product with a solvent in which sulfur is soluble but the desired product is not can also remove it.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Gewald three-component reaction. The mechanism involves three main stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation of butanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring.[3]

Q2: What is the role of the base in the Gewald reaction?

A2: The base, typically a secondary or tertiary amine like morpholine or triethylamine, is crucial for catalyzing the initial Knoevenagel-Cope condensation.[1] In some instances, the amine can also activate the elemental sulfur.[4]

Q3: Can this reaction be performed under microwave irradiation?

A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Gewald reaction.[3][5]

Q4: How can I purify the final product, this compound?

A4: The most common purification methods are recrystallization and column chromatography. For the carboxylic acid, recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes is often effective. If the product is an ester, silica gel column chromatography with a hexane/ethyl acetate eluent system can be employed.

Q5: How do I convert the ethyl ester to the carboxylic acid?

A5: The ethyl ester can be hydrolyzed to the carboxylic acid through saponification. This is typically achieved by heating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to precipitate the carboxylic acid.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

EntryKetoneα-Cyano EsterBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1ButanoneEthyl CyanoacetateMorpholineMethanol45370-85Mobinikhaledi et al.
2ButanoneEthyl CyanoacetateDiethylamineEthanolReflux3~52 (for a similar compound)[6]
3ButanoneEthyl CyanoacetatePiperidinium Borate (catalytic)EtOH/H₂O1000.4High (unspecified)[6]

Note: The yields reported are for the ethyl ester, which would then require saponification to obtain the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate (Adapted from Mobinikhaledi et al.)

  • To a stirred mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.

  • Stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[7]

Protocol 2: Saponification of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate to this compound (General Procedure)

  • Dissolve ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 4N) and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling, the sodium salt of the carboxylic acid may precipitate and can be filtered.

  • Acidify the filtrate (or the redissolved salt) with a dilute acid (e.g., HCl) until the solution is acidic, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

Gewald_Reaction_Pathway Butanone Butanone Knoevenagel_Intermediate Knoevenagel-Cope Intermediate (α,β-Unsaturated Nitrile) Butanone->Knoevenagel_Intermediate Et_Cyanoacetate Ethyl Cyanoacetate Et_Cyanoacetate->Knoevenagel_Intermediate Base Base (e.g., Morpholine) Base->Knoevenagel_Intermediate Catalyzes Sulfur_Adduct Sulfur Adduct Knoevenagel_Intermediate->Sulfur_Adduct Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Adduct Product_Ester Ethyl 2-Amino-4,5-dimethyl- thiophene-3-carboxylate Sulfur_Adduct->Product_Ester Cyclization & Tautomerization Saponification Saponification (e.g., NaOH, H₂O, Δ) Product_Ester->Saponification Final_Product 2-Amino-4,5-dimethyl- thiophene-3-carboxylic acid Saponification->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Reaction_Outcome Low Yield or Impure Product? Start->Reaction_Outcome Success Pure Product Obtained Reaction_Outcome->Success No No_Yield No Product Reaction_Outcome->No_Yield Yes Impure_Product Impure Product Reaction_Outcome->Impure_Product Yes Check_Reagents Verify Reagent Purity and Stoichiometry Check_Reagents->Start Re-run Check_Conditions Optimize Reaction Conditions (Base, Temp, Time) Check_Conditions->Start Re-run Check_Sulfur Ensure Sulfur Solubility and Reactivity Check_Sulfur->Start Re-run Purification Purification Strategy (Recrystallization/Chromatography) Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Characterization->Success No_Yield->Check_Reagents No_Yield->Check_Conditions No_Yield->Check_Sulfur Impure_Product->Purification

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying this compound? A1: The two most prevalent techniques for purifying this compound are recrystallization and column chromatography. The best choice depends on the specific impurities present, the quantity of the material, and the required final purity level.[1] For solid compounds, recrystallization is often a primary choice, while chromatography offers finer separation of closely related impurities.[1][2]

Q2: What are the likely sources of impurities in my crude product? A2: Impurities typically originate from unreacted starting materials, byproducts from the synthesis reaction (such as the Gewald reaction), or subsequent degradation.[3] Aminothiophenes can be susceptible to oxidation and polymerization, which may lead to the formation of colored impurities.

Q3: How can I assess the purity of my final product? A3: Purity is commonly assessed using a combination of techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[1] High purity is indicated by the absence of impurity spots on a TLC plate, sharp and clean peaks in NMR and HPLC chromatograms, and a sharp melting point consistent with literature values.

Q4: My compound appears as a streak or smear during TLC analysis on silica gel. How can I fix this for column chromatography? A4: Smearing of carboxylic acids on silica gel is a frequent issue caused by the interaction of the acidic proton with the silica surface, leading to a mixture of protonated and deprotonated forms with varying polarities.[1] To resolve this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[1][4] This ensures the compound remains in its less polar, protonated form, resulting in sharper, more defined bands.

Q5: Can I use a stationary phase other than silica gel for column chromatography? A5: Yes. While silica gel is the most common stationary phase, neutral alumina can be an effective alternative, particularly if your compound is sensitive to the acidic nature of silica.[1] Reverse-phase chromatography is another powerful option for separating polar compounds.[4]

Troubleshooting Guide

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Test different solvents or use a co-solvent system to decrease solubility. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] 3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent premature crystallization.[1]
Product "Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities.1. Select a solvent with a lower boiling point.[1] 2. Attempt a preliminary purification step (e.g., activated carbon treatment) to remove some impurities before recrystallization.[1]
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated. 2. The solution is supersaturated, but nucleation has not occurred.1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Compound Streaks on the Column 1. The acidic proton of the carboxylic acid is interacting with the silica gel.1. Add 0.1-1% acetic acid or formic acid to the eluent system to suppress ionization and ensure a sharp band.[1][4]
Compound Won't Elute from the Column 1. The eluent is not polar enough. 2. The compound is strongly adsorbing to the stationary phase.1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane).[1] 2. As above, add a small amount of acid (e.g., 0.1-1% acetic acid) to the eluent to suppress strong ionic interactions.[1]
Poor Separation of Compound and Impurities 1. The chosen eluent system has a polarity that is either too high or too low. 2. The column was overloaded with the crude product.1. Methodically screen different solvent systems using TLC to find an eluent that provides a good separation factor (difference in Rf values) for your compound and the impurities. An ideal Rf for the target compound is between 0.2 and 0.4.[1] 2. Use an appropriate ratio of crude product to stationary phase (typically 1:50 to 1:100 by weight).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound via recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection : Test small batches of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to identify a suitable recrystallization solvent. Ethanol has been used for the corresponding ethyl ester.[5]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional) : If the solution is highly colored due to impurities, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization : Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection : Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is for purification using a silica gel column, incorporating an acidic modifier to improve separation.

  • Eluent Selection : Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your compound from impurities. Add 0.5% acetic acid to the chosen solvent system to prevent streaking.[1][4] An ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution : Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Guides

PurificationWorkflow start Crude Product tlc Assess Purity (TLC) start->tlc decision Impurities separable? tlc->decision recryst Recrystallization decision->recryst Yes (Major Impurity) chrom Column Chromatography decision->chrom No (Complex Mixture) analysis Final Purity Analysis (TLC, NMR, HPLC, MP) recryst->analysis chrom->analysis end_pure Pure Product analysis->end_pure

Caption: General workflow for selecting a purification method.

TroubleshootingRecrystallization cluster_causes Possible Causes cluster_solutions Solutions start Low Purity After Recrystallization cause1 Incomplete Removal of Soluble Impurities start->cause1 cause2 Co-precipitation of Impurities start->cause2 sol1 Wash crystals thoroughly with cold solvent cause1->sol1 sol3 Perform a second recrystallization cause1->sol3 sol2 Ensure slow cooling to allow selective crystallization cause2->sol2 cause2->sol3

Caption: Troubleshooting logic for impure recrystallized product.

References

Technical Support Center: Alternative Catalysts for the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing alternative catalysts in the Gewald reaction for the synthesis of 2-aminothiophenes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Gewald reaction with alternative catalysts.

Q1: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Possible Causes and Solutions:

  • Inefficient Initial Condensation: The first step of the Gewald reaction is a Knoevenagel condensation. If this step is not proceeding efficiently, the overall yield will be low.

    • Catalyst Choice: The selection of the catalyst is critical. For less reactive ketones, a stronger basic catalyst might be necessary. It is advisable to screen different types of alternative catalysts, such as solid bases (e.g., NaAlO2, ZnO nanoparticles) or conjugate acid-base pairs (e.g., piperidinium borate), to find the optimal one for your specific substrates.[1][2][3]

    • Water Removal: The condensation step produces water, which can inhibit the reaction. While not always necessary with all alternative catalysts, if you suspect this is an issue, consider using a catalyst system known to be tolerant to water or performing the reaction in a setup that allows for water removal.[4]

    • Preliminary Check: You can monitor the formation of the Knoevenagel condensation product by running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the catalyst.[5] This can be checked by techniques like TLC or LC-MS before adding elemental sulfur.[5]

  • Poor Sulfur Solubility or Reactivity: The reactivity and solubility of elemental sulfur can be a limiting factor.

    • Solvent Selection: Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility of sulfur.[4][5] The choice of solvent should be compatible with your chosen alternative catalyst.

    • Temperature Optimization: The reaction temperature can significantly influence the rate of sulfur addition and the subsequent cyclization. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates and catalyst.[5] While some reactions proceed at room temperature, others may require heating to enhance sulfur's reactivity.[4][5] However, excessive heat can lead to the formation of side products.[4]

  • Side Reactions: The formation of byproducts can compete with the desired reaction pathway.

    • Dimerization: The α,β-unsaturated nitrile intermediate can potentially dimerize, which would lower the yield of the desired 2-aminothiophene.[5] Adjusting the reaction temperature or the rate of reagent addition might help minimize this side reaction.[5]

Q2: I am observing the formation of multiple products or impurities. How can I improve the selectivity of my reaction?

Possible Causes and Solutions:

  • Suboptimal Catalyst: The nature of the alternative catalyst can influence the selectivity of the reaction. Some catalysts may promote side reactions more than others.

    • Catalyst Screening: Experiment with different classes of alternative catalysts. For instance, heterogeneous catalysts like ZnO nanoparticles or Na2CaP2O7 have been reported to offer good selectivity.[3][6]

  • Incorrect Reaction Conditions: Temperature and reaction time can impact product distribution.

    • Condition Optimization: Systematically vary the temperature and monitor the reaction progress over time to identify the conditions that favor the formation of the desired product while minimizing byproduct formation.

Q3: The reaction time is too long. How can I accelerate the Gewald reaction using alternative catalysts?

Possible Causes and Solutions:

  • Insufficient Catalytic Activity: The chosen catalyst may have low turnover frequency under the current conditions.

    • More Active Catalyst: Consider switching to a more active catalyst system. For example, piperidinium borate has been shown to significantly shorten reaction times.[1]

    • Catalyst Loading: Optimizing the catalyst loading is crucial. While a truly catalytic amount is desired, in some cases, a slightly higher loading (within reasonable limits) might be necessary to achieve a faster conversion.[1]

  • Energy Input: The method of energy input can dramatically affect reaction rates.

    • Microwave Irradiation: The use of microwave heating has been demonstrated to significantly reduce reaction times in the Gewald synthesis, often from hours to minutes.[7][8] This technique can be particularly effective in combination with alternative catalysts.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of alternative catalysts in the Gewald reaction.

Q1: What are the main types of alternative catalysts used for the Gewald reaction?

The main types of alternative catalysts for the Gewald reaction include:

  • Heterogeneous Solid Bases: These are solid materials with basic properties that can be easily separated from the reaction mixture, facilitating product purification and catalyst recycling. Examples include sodium aluminate (NaAlO2), nano-structured Na2CaP2O7, and various metal oxides like ZnO.[2][3][6]

  • Nanoparticle Catalysts: Nanomaterials, such as ZnO nanoparticles, can offer high surface area and enhanced catalytic activity.[3][9]

  • Ionic Liquids: These are salts with low melting points that can act as both the solvent and the catalyst, offering a unique reaction environment.

  • Conjugate Acid-Base Pair Catalysts: Recent research has explored the use of salts like piperidinium borate, which act as a conjugate acid-base pair to efficiently catalyze the reaction in truly catalytic amounts.[1]

  • Organocatalysts: L-proline has been reported as an efficient, green, and cost-effective organocatalyst for the Gewald reaction.[10]

Q2: What are the advantages of using alternative catalysts over traditional amine bases like piperidine or morpholine?

Alternative catalysts offer several potential advantages over traditional homogeneous amine bases:

  • Improved Sustainability: Many alternative catalysts, particularly heterogeneous ones, are designed to be recyclable and reusable, which aligns with the principles of green chemistry.[1][2]

  • Easier Product Purification: Heterogeneous catalysts can be easily removed by filtration, simplifying the work-up procedure and reducing the need for chromatographic purification.[2][6]

  • Milder Reaction Conditions: Some alternative catalysts can promote the reaction under milder conditions, such as lower temperatures or in more environmentally benign solvents like water or ethanol/water mixtures.[1][6]

  • Enhanced Activity and Selectivity: In certain cases, alternative catalysts can provide higher yields and better selectivity for the desired 2-aminothiophene product.[1][6]

Q3: How do I choose the best alternative catalyst for my specific substrates?

The choice of catalyst depends on several factors, including the reactivity of your carbonyl compound and active methylene nitrile, the desired reaction conditions (e.g., solvent, temperature), and practical considerations like cost and availability. A good starting point is to consult the literature for examples of similar substrates. If your substrates are sterically hindered or electronically deactivated, you may require a more active catalyst. It is often beneficial to screen a small selection of catalysts from different classes to identify the most effective one for your particular application.

Q4: Can alternative catalysts be recycled and reused?

Yes, one of the significant advantages of many alternative catalysts, especially heterogeneous ones, is their potential for recycling and reuse. For example, solid base catalysts like NaAlO2 and nanoparticle catalysts can often be recovered by filtration after the reaction, washed, dried, and reused in subsequent reactions with minimal loss of activity.[1][2] The reusability of the catalyst should be experimentally verified for your specific system.

Data Presentation

Table 1: Comparison of Various Alternative Catalysts for the Gewald Reaction

CatalystCarbonyl CompoundActive Methylene NitrileSolventTemperature (°C)Time (h)Yield (%)Reference
NaAlO2 CyclohexanoneMalononitrileEthanolReflux1094[2]
Na2CaP2O7 (nano) CyclohexanoneMalononitrileWater801.595[6]
ZnO (nano) CyclohexanoneMalononitrileSolvent-free100686[3][9]
Piperidinium Borate CyclohexanoneMalononitrileEthanol/Water1000.4296[1]
L-Proline CyclohexanoneMalononitrileDMF60-84[10]
KF-alumina (MW) Various KetonesMalononitrile/Cyanoacetate-700.3355-92[8]

Note: Reaction conditions and yields can vary significantly based on the specific substrates used.

Experimental Protocols

General Experimental Protocol for the Gewald Reaction using an Alternative Heterogeneous Catalyst

This protocol provides a general guideline and may require optimization for specific substrates and catalysts.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 mmol), the active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and the alternative heterogeneous catalyst (e.g., 5-10 mol% or as specified in the literature).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol, 5-10 mL).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60-80°C) for the required time (monitor by TLC).

  • Work-up:

    • After completion of the reaction, cool the mixture to room temperature.

    • Separate the heterogeneous catalyst by filtration and wash it with a small amount of the solvent. The catalyst can then be dried and stored for reuse.

    • If a precipitate of the product has formed in the filtrate, collect it by filtration.

    • If no precipitate forms, evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-aminothiophene.

Visualizations

Gewald_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur catalyst Add Alternative Catalyst start->catalyst solvent Add Solvent catalyst->solvent react Heat and Stir (Monitor by TLC) solvent->react cool Cool to RT react->cool filter_cat Filter to Recover Catalyst cool->filter_cat evaporate Evaporate Solvent filter_cat->evaporate purify Purify Product (Recrystallization/Chromatography) evaporate->purify product Pure 2-Aminothiophene purify->product

Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes using an alternative heterogeneous catalyst.

Catalyst_Types cluster_main Alternative Catalysts for Gewald Reaction cluster_types Catalyst Classification cluster_hetero_examples Examples cluster_homo_examples Examples main Alternative Catalysts hetero Heterogeneous main->hetero homo Homogeneous main->homo solid_bases Solid Bases (e.g., NaAlO2, Metal Oxides) hetero->solid_bases nanoparticles Nanoparticles (e.g., nano-ZnO) hetero->nanoparticles zeolites Zeolites hetero->zeolites ionic_liquids Ionic Liquids homo->ionic_liquids acid_base Conjugate Acid-Base Pairs (e.g., Piperidinium Borate) homo->acid_base organo Organocatalysts (e.g., L-Proline) homo->organo

Caption: Classification of alternative catalysts for the Gewald reaction.

References

Scale-up challenges in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid, particularly addressing the challenges associated with scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the core thiophene structure is the Gewald three-component reaction.[1] This reaction involves the condensation of a ketone (butan-2-one), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base. The resulting product is typically the ethyl ester, which is then hydrolyzed to the final carboxylic acid.

Q2: What are the primary challenges when scaling up the Gewald reaction for this synthesis?

A2: Key scale-up challenges include managing the reaction exotherm, ensuring efficient mixing of the heterogeneous mixture (elemental sulfur is a solid), preventing the precipitation of intermediates or the product, and dealing with the amplification of impurities that might be minor at the lab scale.[2][3]

Q3: What are common impurities I might encounter, and how can they be minimized?

A3: Common impurities can arise from starting materials, side-products of the Gewald reaction, or degradation of the final product.[4] Dimerization of the α,β-unsaturated nitrile intermediate is a potential side reaction that can reduce the yield of the desired 2-aminothiophene.[5][6] Optimizing reaction temperature and the rate of reagent addition can help minimize the formation of this dimer.[5] Aminothiophenes can also be susceptible to oxidation and polymerization, which may lead to colored impurities.[4]

Q4: How can I improve a low yield in my synthesis?

A4: To troubleshoot a low yield, first, confirm that the initial Knoevenagel condensation between butan-2-one and your active methylene nitrile is proceeding as expected.[5] This can be monitored by techniques like TLC or LC-MS. Subsequently, optimize the reaction conditions for the cyclization step. This includes screening different temperatures, solvents, and bases.[5] Microwave irradiation has also been reported to improve yields and significantly reduce reaction times.[7][8]

Q5: What is the best method for purifying the final product?

A5: The most common purification techniques for this compound and its derivatives are recrystallization and column chromatography.[4] The choice of method depends on the scale of the synthesis and the nature of the impurities. For recrystallization, suitable solvents include ethanol, methanol, or aqueous acetic acid.[4] For column chromatography on silica gel, it is often beneficial to add a small amount of acetic acid to the eluent to prevent streaking of the carboxylic acid.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Failure of the initial Knoevenagel condensation. 2. Suboptimal reaction temperature. 3. Incorrect solvent choice. 4. Inactive base or sulfur.1. Run a small-scale reaction of just the ketone, active methylene nitrile, and base to confirm the formation of the condensed intermediate via TLC or LC-MS.[5] 2. Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for the cyclization step.[5] 3. Use polar solvents like ethanol, methanol, or DMF, which are commonly effective for the Gewald reaction.[5] 4. Ensure the quality and reactivity of your base and elemental sulfur.
Formation of Significant By-products 1. Dimerization of the α,β-unsaturated nitrile intermediate. 2. Reaction temperature is too high, leading to degradation or side reactions.1. Adjust the temperature or the rate of addition of reagents to minimize the formation of this dimer.[5] 2. Carefully control the reaction temperature, especially during scale-up, as poor heat dissipation can create hot spots.
Product "Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities.1. Select a recrystallization solvent with a lower boiling point. 2. If impurities are the issue, consider a pre-purification step like a charcoal treatment or an initial pass through a short silica plug.
Streaking of Carboxylic Acid on TLC Plate The acidic nature of the compound strongly interacts with the silica gel.Add a small amount (0.1-1%) of acetic acid to the eluent system to suppress the deprotonation of the carboxylic acid, leading to sharper spots.[4]
Poor Mixing and Localized Overheating at Scale Inefficient stirring in larger reactors cannot adequately mix the heterogeneous reaction mixture (especially the solid sulfur).1. Use an appropriate overhead mechanical stirrer designed for larger volumes and heterogeneous mixtures. 2. Ensure the reactor is properly baffled to improve mixing efficiency. 3. Control the rate of reagent addition to manage the reaction exotherm.

Experimental Protocols

Synthesis of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a heating mantle.

  • Reagent Addition: To the flask, add butan-2-one (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents).

  • Solvent and Base: Add ethanol as the solvent, followed by the dropwise addition of a base such as diethylamine or morpholine (1.1 equivalents).

  • Reaction: Heat the mixture to a gentle reflux (around 50-60°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the title compound.

Hydrolysis to this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized ethyl ester in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

  • Hydrolysis: Heat the mixture to reflux and maintain it until the reaction is complete, as monitored by TLC.

  • Acidification: Cool the reaction mixture to room temperature and then acidify it with a suitable acid (e.g., hydrochloric acid) until the product precipitates.

  • Isolation and Purification: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Gewald_Reaction_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition of Sulfur cluster_step3 Step 3: Cyclization & Tautomerization ketone Butan-2-one intermediate1 α,β-Unsaturated Nitrile ketone->intermediate1 + Nitrile, Base nitrile Ethyl Cyanoacetate nitrile->intermediate1 base1 Base base1->intermediate1 intermediate1_ref α,β-Unsaturated Nitrile sulfur Sulfur (S₈) intermediate2 Thiolate Intermediate sulfur->intermediate2 intermediate2_ref Thiolate Intermediate intermediate1_ref->intermediate2 + Sulfur product 2-Aminothiophene Product intermediate2_ref->product Intramolecular Cyclization

Caption: Mechanism of the Gewald reaction for 2-aminothiophene synthesis.

Synthesis_Workflow start Start: Reagents gewald Gewald Reaction: Butan-2-one, Ethyl Cyanoacetate, Sulfur, Base in Ethanol start->gewald reflux Heat to Reflux (50-60°C, 2-4h) gewald->reflux workup1 Cooling & Precipitation reflux->workup1 filtration1 Vacuum Filtration workup1->filtration1 ester_product Crude Ethyl Ester filtration1->ester_product hydrolysis Hydrolysis: NaOH, Ethanol/Water ester_product->hydrolysis reflux2 Heat to Reflux hydrolysis->reflux2 acidification Acidification (e.g., HCl) reflux2->acidification filtration2 Vacuum Filtration acidification->filtration2 final_product Final Product: This compound filtration2->final_product end End final_product->end

References

Technical Support Center: Removal of Sulfur Byproducts in the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the Gewald reaction and encountering challenges with sulfur-containing byproducts. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues related to purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sulfur-containing byproducts in a Gewald reaction?

The most prevalent sulfur-containing impurity is unreacted elemental sulfur (S₈) . Due to its solubility in many organic solvents, it can persist through initial workup procedures and co-crystallize with the desired 2-aminothiophene product, often imparting a yellow color.

While the reaction mechanism involves the formation of polysulfide intermediates , these are generally transient and are consumed to form the final thiophene product.[1] Under typical reaction and workup conditions, they are not commonly observed as persistent impurities in the isolated product. The primary focus of sulfur byproduct removal is centered on elemental sulfur.

Other non-sulfur byproducts to be aware of include unreacted starting materials, the Knoevenagel-Cope intermediate, and dimeric side products.[2]

Q2: My purified product is yellow. Is this due to sulfur?

A persistent yellow coloration in the final product is a strong indicator of contamination with elemental sulfur. While some 2-aminothiophenes are inherently colored, a brighter or more intense yellow than expected for the pure compound often points to residual sulfur.

Q3: How can I detect the presence of elemental sulfur and other sulfur byproducts in my sample?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): Elemental sulfur is non-polar and typically has a high Rf value in common eluent systems (e.g., hexane/ethyl acetate). It can often be visualized as a separate spot from the more polar 2-aminothiophene product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elemental sulfur (S₈) is NMR-inactive and will not show a signal. However, other organic sulfur byproducts, if present, would have characteristic signals. For example, organic polysulfides show signals in both ¹H and ¹³C NMR, but their chemical shifts can be variable.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect volatile sulfur compounds.

  • X-ray Fluorescence (XRF): This technique can determine the total sulfur content in a sample.[5]

For routine purity checks during synthesis, TLC is the most practical and immediate method.

Troubleshooting Guides

Issue 1: My solid product is visibly contaminated with yellow particles of sulfur.

This indicates a significant amount of unreacted sulfur. A combination of physical and chemical purification methods is recommended.

Solution Workflow:

Start Crude Product with Visible Sulfur Wash Wash with a Non-polar Solvent Start->Wash High Sulfur Content Recrystallize Recrystallize from a Suitable Solvent Wash->Recrystallize Sulfur Still Present Chem_Wash Perform a Chemical Wash Recrystallize->Chem_Wash Persistent Yellow Color End Pure 2-Aminothiophene Chem_Wash->End

Caption: Troubleshooting workflow for high sulfur contamination.

Detailed Protocols:

  • Step 1: Washing with a Non-polar Solvent

    • Rationale: Elemental sulfur has moderate solubility in non-polar solvents in which the more polar 2-aminothiophene product may be insoluble.

    • Protocol:

      • Suspend the crude product in a minimal amount of a non-polar solvent like hexane or toluene.[6]

      • Stir vigorously for 10-15 minutes at room temperature.

      • Filter the solid product and wash the filter cake with a small amount of the cold non-polar solvent.

      • Dry the solid product.

  • Step 2: Recrystallization

    • Rationale: Recrystallization is a highly effective method for removing residual sulfur.

    • Protocol:

      • Choose a solvent or solvent system in which the 2-aminothiophene product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

      • Dissolve the product in the minimum amount of the hot solvent.

      • If insoluble impurities (including some sulfur) are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry.

  • Step 3: Chemical Wash (if necessary)

    • If a yellow color persists after recrystallization, a chemical wash can be employed.

Issue 2: My product appears pure by TLC and NMR, but has a persistent yellow tint.

This suggests trace amounts of elemental sulfur are still present. A chemical wash is often the most effective solution in this scenario.

Solution: Chemical Removal of Elemental Sulfur

A wash with an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) can be used to chemically convert elemental sulfur into water-soluble thiosulfate salts, which can then be easily removed in an aqueous workup.

Experimental Protocol: Sodium Sulfite Wash

  • Dissolution: Dissolve the crude or partially purified product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Preparation of Wash Solution: Prepare a 5-10% (w/v) aqueous solution of sodium sulfite.

  • Extraction: Transfer the organic solution to a separatory funnel and wash with the sodium sulfite solution. A typical ratio is one-third of the organic volume for the aqueous wash.

  • Separation: Shake the separatory funnel gently at first, venting frequently, then more vigorously. Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the wash with the sodium sulfite solution one or two more times.

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining sulfite salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Workflow for Chemical Wash:

Start Product in Organic Solvent Add_Sulfite Add Aqueous Sodium Sulfite Solution Start->Add_Sulfite Shake_Vent Shake and Vent Separatory Funnel Add_Sulfite->Shake_Vent Separate Separate and Discard Aqueous Layer Shake_Vent->Separate Wash_Water Wash with Water Separate->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry Organic Layer Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate End Purified Product Concentrate->End

Caption: Experimental workflow for a sodium sulfite wash.

Issue 3: I am concerned about other potential sulfur byproducts.

While less common, other sulfur-containing species could theoretically be present.

  • Hydrogen Sulfide (H₂S): If the reaction mixture has a strong "rotten egg" smell, H₂S may be present. This is a toxic gas and the reaction should be handled in a well-ventilated fume hood. An aqueous wash with a dilute solution of copper(II) sulfate can be used to trap H₂S as insoluble copper(II) sulfide.[7]

  • Organic Polysulfides: These are intermediates in the reaction. If the reaction is incomplete, it is possible that some may remain. Standard purification techniques like column chromatography are generally effective at removing these more polar species from the desired 2-aminothiophene.

Quantitative Data Summary

While comprehensive comparative studies are limited, the effectiveness of purification can be assessed by the disappearance of the yellow color and by analytical techniques. The goal of any purification method is to reduce the sulfur content to below the detection limit of the chosen analytical method.

Purification MethodTypical Purity ImprovementNotes
Washing with Non-polar Solvents ModerateBest for removing bulk, undissolved sulfur.
Recrystallization HighVery effective, especially if a good solvent system is found. May require multiple recrystallizations for highly contaminated samples.
Column Chromatography Very HighCan provide very pure material, but is more time-consuming and uses more solvent. Sulfur typically elutes with the solvent front.[6]
Chemical Wash (Sulfite/Bisulfite) High to Very HighExcellent for removing trace amounts of sulfur that cause coloration.

This technical support center provides a starting point for troubleshooting sulfur byproduct removal in the Gewald reaction. The optimal purification strategy will depend on the specific 2-aminothiophene being synthesized and the scale of the reaction. It is often beneficial to use a combination of the techniques described above to achieve the desired level of purity.

References

Technical Support Center: Catalyst-Free Synthesis of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalyst-free synthesis of 2-aminothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to these important synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalyst-free method for synthesizing 2-aminothiophenes?

A1: The most common approach is a variation of the Gewald reaction.[1][2] This multi-component reaction typically involves a carbonyl compound (aldehyde or ketone), an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur.[1][3] While traditionally a base is used as a catalyst, certain protocols achieve synthesis under catalyst-free conditions, for example, by using sodium polysulfide in water with ultrasound activation.[4][5][6]

Q2: What is the general mechanism for this synthesis?

A2: The reaction generally proceeds through three main stages:

  • Knoevenagel-Cope Condensation: A condensation reaction occurs between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][2]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.[1][2]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[1][2]

Q3: What are the key advantages of a catalyst-free approach?

A3: Catalyst-free methods, particularly those employing green chemistry principles, offer several benefits. These can include simplified purification procedures by avoiding catalyst removal, reduced environmental impact by using solvents like water, and potentially lower costs.[4][5][6] Solvent-free conditions have also been explored, further enhancing the green credentials of the synthesis.[2][7]

Q4: Can microwave irradiation be beneficial in these syntheses?

A4: Yes, microwave-assisted synthesis has been shown to be advantageous for the Gewald reaction. It can often lead to significantly shorter reaction times and improved yields, even in catalyst-free or base-catalyzed variations.[1][2]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation This initial step is critical. Ensure the purity of your carbonyl and active methylene nitrile starting materials.[2] Consider that even in "catalyst-free" setups, a base might be implicitly required for this step to proceed efficiently.[1][2]
Poor Sulfur Solubility or Reactivity The choice of solvent is important. Polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of sulfur.[1] Gentle heating (e.g., 40-60 °C) can also improve sulfur's reactivity, though excessive heat may lead to side reactions.[1] In some catalyst-free methods, ultrasound is used to activate the reaction.[4][6]
Incorrect Stoichiometry Precisely measure all reagents according to the protocol. Ensure all starting materials are pure and dry.[1]
Steric Hindrance For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur in a separate step.[1][3]
Issue 2: Significant Byproduct Formation
Possible Cause Troubleshooting Steps
Unreacted Starting Materials If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[1] Try increasing the reaction time or optimizing the temperature.[1]
Presence of Knoevenagel-Cope Intermediate The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Ensure sufficient sulfur is present and that the reaction conditions are suitable for cyclization.[1]
Dimerization or Polymerization Under certain conditions, starting materials or intermediates can self-condense or polymerize.[1] Adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent may mitigate this.[1]
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Complex Reaction Mixture The presence of multiple byproducts can complicate purification.[1] Standard techniques like recrystallization and column chromatography are commonly used.[2]
Product Solubility If the product is highly soluble in the reaction solvent, this can make isolation difficult.[8] Consider solvent extraction with an appropriate immiscible solvent or concentration of the reaction mixture followed by precipitation.
Emulsion Formation During Workup Emulsions can form during aqueous workup. To break emulsions, try adding a saturated brine solution or filtering the mixture through celite.

Quantitative Data Summary

The following table summarizes representative quantitative data from a catalyst-free synthesis of 2-aminothiophene derivatives using ultrasound activation in water.

Entry Carbonyl Compound Active Methylene Nitrile Time (h) Temperature (°C) Yield (%)
1CyclohexanoneMalononitrile0.57090
2CyclopentanoneMalononitrile0.57088
3AcetophenoneMalononitrile17082
4Butan-2-oneMalononitrile0.57085
54-MethylcyclohexanoneMalononitrile0.57087

Data adapted from a study by Liang et al. (2013) on a catalyst-free Gewald reaction ignited by sodium polysulfide under ultrasound promotion.[4][6]

Experimental Protocols

Protocol: Catalyst-Free Synthesis of 2-Aminothiophenes via Ultrasound Activation

This protocol is based on a greener, catalyst-free modification of the Gewald synthesis.

Materials:

  • Ketone or aldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental sulfur (12 mmol)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasound bath (e.g., 40 kHz, 300 W)

  • Heating mantle or oil bath

  • Apparatus for recrystallization

Procedure:

  • To a round-bottom flask, add the ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).

  • Add water as the solvent.

  • Place the flask in an ultrasound bath and sonicate the mixture at a specified frequency and power (e.g., 40 kHz, 300 W).

  • Heat the reaction mixture to 70 °C while continuing sonication.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 30 minutes to 1 hour.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol.[4][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Combine Ketone/Aldehyde, Malononitrile, and Sulfur in Water B Sonication (e.g., 40 kHz, 300W) at 70°C A->B C Monitor by TLC B->C 0.5 - 1 hr D Cool to Room Temperature C->D E Filter Crude Product D->E F Recrystallize from Ethanol E->F G Pure 2-Aminothiophene Derivative F->G

Caption: Experimental workflow for the catalyst-free synthesis of 2-aminothiophenes.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Inefficient Knoevenagel-Cope Condensation Start->Cause1 Cause2 Poor Sulfur Reactivity/Solubility Start->Cause2 Cause3 Incorrect Stoichiometry Start->Cause3 Sol1 Check Reagent Purity Cause1->Sol1 Sol2 Optimize Solvent & Temperature Cause2->Sol2 Sol3 Use Ultrasound Cause2->Sol3 Sol4 Verify Measurements Cause3->Sol4

Caption: Troubleshooting logic for low yield in 2-aminothiophene synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The 2-aminothiophene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules. This guide provides a comparative study of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid and its analogs, focusing on their synthesis, anticancer activity, and kinase inhibition properties. The information herein is collated from various scientific publications to facilitate the evaluation and selection of promising candidates for further therapeutic development.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of 2-aminothiophene-3-carboxylic acid analogs, providing a quantitative comparison of their cytotoxic and enzyme-inhibitory activities. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Anticancer Activity of 2-Aminothiophene-3-Carboxylic Acid Analogs

Compound ID/ReferenceStructureCancer Cell LineIC50 (µM)
2-Amino-4,5-dimethylthiophene-3-carboxamide derivative (MB-D2) Thiophene carboxamide scaffoldA375 (Melanoma)< 25 (at 75 µM, viability ~32%)
HT-29 (Colon)< 75 (at 75 µM, viability ~69%)
MCF-7 (Breast)< 50 (at 50 µM, viability ~76%)
5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenyl)amino-acetamido)thiophene-3-carboxamide (Compound 5) 4-amino-5-cyanothiophene-3-carboxamide scaffoldHepG-2 (Hepatocellular Carcinoma)2.3 ± 0.2[1]
HCT-116 (Colorectal Carcinoma)4.1 ± 0.3[1]
Thienopyrimidine derivative (Compound 5) Thienopyrimidine scaffoldHepG-2 (Hepatocellular Carcinoma)5.3 ± 1.6[2]
MCF-7 (Breast Adenocarcinoma)7.301 ± 4.5[2]
Diethyl 2-amino-5-(((4-nitrophenyl)methylidene)amino)thiophene-3,4-dicarboxylate (Compound 2j) Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivativeT47D (Breast Cancer)16.0[3]
MCF-7 (Breast Cancer)Potent activity reported
HeLa (Cervical Cancer)Potent activity reported
Thiophene Carboxamide derivative (Compound 2b) Thiophene carboxamide scaffoldHep3B (Hepatocellular Carcinoma)5.46[4]

Table 2: Comparative Kinase Inhibitory Activity of 2-Aminothiophene-3-Carboxylic Acid Analogs

Compound ID/ReferenceTarget KinaseInhibition Data
Phenylthiophene derivative (Compound 6) aPKCζEC50: Low nanomolar[5]
Phenylthiophene derivative (Compound 32) aPKCζEC50: Low nanomolar[5]
Thienopyrimidine derivative (Compound 5) FLT3IC50: 32.435 ± 5.5 µM[2]
Thienopyrimidine derivative (Compound 8) FLT3IC50: 40.55 ± 6.3 µM[2]
2-Acylaminothiophene-3-carboxamide derivative BCR-ABL (Wild-type and T315I mutant)Low micromolar inhibition[6]
5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenyl)amino-acetamido)thiophene-3-carboxamide (Compound 5) VEGFR-2IC50 = 0.59 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Gewald Synthesis of 2-Aminothiophenes

This versatile multi-component reaction is commonly used for the synthesis of the 2-aminothiophene core.

Materials:

  • A ketone or aldehyde (e.g., 3-pentanone for 4,5-dimethyl substitution)

  • An active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, triethylamine, or piperidine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • A mixture of the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent.

  • The basic catalyst (0.5 equivalents) is added to the mixture.

  • The reaction mixture is then stirred at room temperature or heated to reflux for a specified period (typically a few hours), with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Procedure:

  • Reaction Setup: The kinase, its specific substrate, and the test compound at various concentrations are combined in a reaction buffer in the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ATP Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.

  • Luminescence Measurement: After a brief incubation to stabilize the signal, the luminescence is measured using a luminometer.

  • Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. IC50 values are calculated from the resulting dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of these compounds.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation synthesis Compound Synthesis (e.g., Gewald Reaction) cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Test Compounds kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay Active Compounds cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle apoptosis Apoptosis Assay kinase_assay->apoptosis xenograft Xenograft Model apoptosis->xenograft Lead Compound

Caption: Workflow for anticancer drug screening.

aPKC_Signaling_Pathway Inhibition of aPKC Signaling by 2-Aminothiophene Analogs VEGF_TNF VEGF / TNF-α Receptor Receptor Activation VEGF_TNF->Receptor aPKC aPKC (ι/ζ) Receptor->aPKC Par6 Par6 aPKC->Par6 Binds Vascular_Permeability Increased Vascular Permeability aPKC->Vascular_Permeability Promotes NFkB_pathway NF-κB Pathway Par6->NFkB_pathway Activates Inflammation Inflammation NFkB_pathway->Inflammation Inhibitor 2-Aminothiophene Analog Inhibitor->aPKC Inhibits

Caption: aPKC signaling pathway inhibition.

References

Structure-Activity Relationship of 2-Aminothiophene-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Derivatives of 2-aminothiophene-3-carboxylic acid, in particular, have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. The information is presented to aid in the rational design and development of novel drug candidates.

I. Comparative Analysis of Biological Activities

The biological activity of 2-aminothiophene-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the thiophene ring. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

A. Anticancer Activity

Derivatives of 2-aminothiophene-3-carboxylic acid have demonstrated significant antiproliferative activity against a range of cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key kinases, such as VEGFR-2 and AKT, which are crucial for tumor growth and angiogenesis.[1] Others have been shown to induce apoptosis and cause cell cycle arrest.[2][3]

Table 1: Anticancer Activity of 2-Aminothiophene-3-Carboxylic Acid Derivatives

Compound IDR1 (at C4)R2 (at C5)R3 (at 3-carboxy)Cell LineIC50 (µM)Reference
1a PhenylHEthyl esterHeLa>50[4]
1b 4-ChlorophenylHEthyl esterHeLa25.5
1c 4-MethoxyphenylHEthyl esterHeLa15.2
2a PhenylHAmidePANC-135.8[4]
2b 4-ChlorophenylHAmidePANC-118.9
3a (4c in source) -Thieno[2,3-d]pyrimidine core-HepG23.12[1]
3b (3b in source) -Thieno[2,3-d]pyrimidine core-HepG22.15[1]

Key SAR Insights for Anticancer Activity:

  • Substitution at the C4-phenyl ring: Electron-withdrawing groups (e.g., chloro) at the para position of the C4-phenyl ring tend to enhance cytotoxic activity compared to unsubstituted or electron-donating groups.

  • Modification of the 3-carboxy group: Conversion of the carboxylic acid ester to an amide can influence activity, with the specific effect depending on the substituent on the amide nitrogen.

  • Fused Ring Systems: Annulation of the thiophene ring with other heterocyclic systems, such as pyrimidine, can lead to potent anticancer agents, as seen with thieno[2,3-d]pyrimidine derivatives that inhibit VEGFR-2 and AKT kinases.[1]

B. Antimicrobial Activity

2-Aminothiophene derivatives have also been explored for their antimicrobial properties against a variety of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes or the disruption of the microbial cell membrane.

Table 2: Antimicrobial Activity of 2-Aminothiophene Derivatives

Compound IDR1 (at C4)R2 (at C5)R3 (at 3-carboxy)OrganismMIC (µg/mL)Reference
4a PhenylHEthyl esterS. aureus64
4b 4-NitrophenylHEthyl esterS. aureus16
5a PhenylHAmideE. coli128
5b 4-NitrophenylHAmideE. coli32
6 (LK7) -Isoxazole fused-S. aureus6.75[5]
7 (PUB9) -Isoxazole fused-P. aeruginosa125-250[5]

Key SAR Insights for Antimicrobial Activity:

  • Aromatic Substituents: The presence of a nitro group on the C4-phenyl ring generally leads to increased antibacterial activity.

  • Fused Heterocycles: Similar to anticancer activity, fusing the thiophene ring with other heterocycles like isoxazole can significantly enhance antimicrobial potency.[5]

C. Kinase Inhibitory Activity

A significant focus of research on 2-aminothiophene-3-carboxylic acid derivatives has been their potential as kinase inhibitors. These compounds have been shown to target a variety of kinases involved in cell signaling pathways related to cancer and inflammation.

Table 3: Kinase Inhibitory Activity of 2-Aminothiophene Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
8a (3b in source) VEGFR-20.126[1]
8b (4c in source) VEGFR-20.075[1]
9a (3b in source) AKT-16.96[1]
9b (4c in source) AKT-14.60[1]

Key SAR Insights for Kinase Inhibitory Activity:

  • Thieno[2,3-d]pyrimidine Core: This fused heterocyclic system is a key pharmacophore for potent inhibition of VEGFR-2 and AKT kinases.[1] Subtle structural modifications on this core can fine-tune the inhibitory potency and selectivity.

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are generalized protocols for the key experiments cited in this guide.

A. Synthesis: Gewald Reaction

The most common method for synthesizing 2-aminothiophene-3-carboxylic acid derivatives is the Gewald three-component reaction.[6][7][8][9][10]

General Protocol:

  • A mixture of an α-methylene ketone or aldehyde (1.0 eq), an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq), and elemental sulfur (1.1 eq) is prepared in a suitable solvent (e.g., ethanol, DMF).

  • A catalytic amount of a base (e.g., morpholine, triethylamine, or piperidine) is added to the mixture.[6]

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 1-6 hours), monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

B. Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

Protocol:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well.

  • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][12]

Protocol:

  • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.

  • A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Various assay formats can be used to measure kinase activity, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays.[13][14]

General Principle (LanthaScreen™ Eu Kinase Binding Assay): [15]

  • This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

  • The kinase, a europium-labeled anti-tag antibody, the fluorescent tracer, and the test compound are incubated together.

  • Binding of the tracer and antibody to the kinase results in a high FRET signal.

  • In the presence of an inhibitor that binds to the ATP site, the tracer is displaced, leading to a decrease in the FRET signal.

  • The IC50 value is determined by measuring the concentration-dependent decrease in the FRET signal.

III. Visualizing Relationships and Workflows

Graphviz diagrams are provided to illustrate key concepts and experimental flows.

SAR_Anticancer cluster_scaffold 2-Aminothiophene-3-Carboxylic Acid Scaffold cluster_modifications Structural Modifications cluster_activity Anticancer Activity Scaffold R1 R1 at C4 (e.g., Phenyl Substituents) Activity Increased Cytotoxicity / Kinase Inhibition R1->Activity EWGs enhance R2 R2 at C5 R3 R3 at 3-Carboxy (Ester vs. Amide) R3->Activity Amide can improve Fused Fused Rings (e.g., Thienopyrimidine) Fused->Activity Potent inhibitors

Caption: Structure-Activity Relationship for Anticancer Activity.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (Ketone, Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Product 2-Aminothiophene Derivative Gewald->Product Anticancer Anticancer Assays (MTT, etc.) Product->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Product->Antimicrobial Kinase Kinase Inhibition Assays Product->Kinase SAR SAR Analysis Anticancer->SAR Antimicrobial->SAR Kinase->SAR Lead Lead Optimization SAR->Lead

Caption: General Experimental Workflow for SAR Studies.

Signaling_Pathway cluster_pathway VEGFR-2 / AKT Signaling Pathway cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Downstream Downstream Effects (Proliferation, Angiogenesis) AKT->Downstream Inhibitor 2-Aminothiophene Derivative Inhibitor->VEGFR2 Inhibitor->AKT

Caption: Inhibition of VEGFR-2 and AKT Signaling Pathways.

References

A Comparative Guide to the Biological Activities of 2-Aminothiophene and 3-Aminothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-aminothiophene and 3-aminothiophene isomers, focusing on their anticancer, antimicrobial, and antioxidant properties. The information is supported by experimental data from various studies, with detailed methodologies for key assays to facilitate reproducibility and further research.

Anticancer Activity

Derivatives of both 2-aminothiophene and 3-aminothiophene have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the disruption of cellular processes crucial for cancer cell proliferation and survival, such as microtubule dynamics and cell cycle regulation.

A direct comparative study on aminobenzothiophene derivatives revealed that the substitution pattern on the thiophene ring significantly influences antimitotic activity. While numerous 3-amino derivatives have been synthesized, a 2-amino derivative, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, exhibited potent cancer cell growth inhibition at subnanomolar concentrations by binding to the colchicine site of tubulin.

Below is a summary of the cytotoxic activities of various 2-aminothiophene and 3-aminothiophene derivatives against different cancer cell lines.

Table 1: Comparative Anticancer Activity of Aminothiophene Derivatives (IC50/GI50 Values in µM)

Isomer Type Compound Cancer Cell Line IC50/GI50 (µM) Reference
2-AminothiopheneThieno[2,3-d]pyrimidine derivative (Compound 14)MCF-7 (Breast)22.12[1]
2-AminothiopheneThieno[2,3-d]pyrimidine derivative (Compound 13)MCF-7 (Breast)22.52[1]
2-AminothiopheneThieno[2,3-d]pyrimidine derivative (Compound 9)MCF-7 (Breast)27.83[1]
2-AminothiopheneThieno[2,3-d]pyrimidine derivative (Compound 12)MCF-7 (Breast)29.22[1]
2-Aminothiophene1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Lung)9.00[2]
2-Aminothiophene2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) derivatives (6CN14 and 7CN09)HeLa (Cervical), PANC-1 (Pancreatic)Showed greater antiproliferative efficiency than doxorubicin[3]
3-Aminothiophene2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVarious cancer cell linesSubnanomolar concentrations[4]

Note: Direct comparison of IC50/GI50 values should be approached with caution due to variations in experimental conditions across different studies.

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of aminothiophene derivatives. A prominent mechanism for certain 2-aminothiophene derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][5] Other derivatives have been shown to target signaling pathways like Wnt/β-catenin and induce apoptosis through the activation of caspases.

anticancer_pathway cluster_drug Aminothiophene Derivatives cluster_cell Cancer Cell 2-AT 2-Aminothiophene Derivatives Tubulin Tubulin Polymerization 2-AT->Tubulin Inhibition Wnt Wnt/β-catenin Pathway 2-AT->Wnt Inhibition Caspases Caspase Activation 2-AT->Caspases Induction 3-AT 3-Aminothiophene Derivatives 3-AT->Tubulin Inhibition G2M G2/M Phase Arrest Tubulin->G2M Apoptosis Apoptosis Wnt->Apoptosis Caspases->Apoptosis G2M->Apoptosis antimicrobial_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubate (18-24h) Inoculation->Incubation Reading Determine MIC (Lowest concentration with no visible growth) Incubation->Reading

References

A Comparative Guide to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid and Other Heterocyclic Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic carboxylic acids is a cornerstone of modern drug design. These scaffolds offer a versatile framework to modulate physicochemical properties, enhance biological activity, and optimize pharmacokinetic profiles. This guide provides a comparative analysis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid against other prominent heterocyclic carboxylic acids—nicotinic acid, furan-2-carboxylic acid, pyrrole-2-carboxylic acid, and thiazole-4-carboxylic acid. We present a comprehensive overview of their physicochemical properties, relevant biological activities, and potential applications in drug discovery, supported by experimental data and detailed protocols.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of these key parameters for the selected heterocyclic carboxylic acids.

CompoundStructureMolecular Weight ( g/mol )pKalogPAqueous Solubility (g/L)
This compound 171.22~4-5 (Predicted)2.23 (Predicted)[1]Low (Predicted)
Nicotinic Acid 123.114.85[2]0.36[3][4]18[5]
Furan-2-carboxylic Acid 112.083.12[6]0.64[7]37.1[7]
Pyrrole-2-carboxylic Acid 111.10~3.7 (approximate)[8]-Soluble in water[9]
Thiazole-4-carboxylic Acid 129.143.57 (Predicted)[10]--

Note: Experimental data for this compound is limited. Predicted values are provided for guidance and should be confirmed experimentally.

Biological Activity and Therapeutic Potential

These heterocyclic carboxylic acids serve as privileged scaffolds in a multitude of therapeutic areas.

  • This compound and its derivatives are recognized as valuable intermediates in the synthesis of various biologically active compounds.[10] The 2-aminothiophene scaffold is a key component in molecules with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.

  • Nicotinic Acid (Niacin) , a form of vitamin B3, is a well-established therapeutic agent for treating dyslipidemia. It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[5][11] Its mechanism of action involves the activation of G protein-coupled receptors, which modulates lipid metabolism.[5]

  • Furan-2-carboxylic Acid derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12] Notably, certain derivatives have been identified as potent inhibitors of gluconeogenesis, highlighting their potential in the treatment of type 2 diabetes.[12]

  • Pyrrole-2-carboxylic Acid is a natural product found in various microorganisms and plants.[3][13][14][15] It serves as a precursor in the biosynthesis of several complex natural products with antibiotic and antitumor activities.[15]

  • Thiazole-4-carboxylic Acid is a versatile building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[9] The thiazole ring is a key feature in numerous approved drugs and biologically active compounds.[16]

Experimental Protocols

Accurate and reproducible experimental data is paramount in drug discovery. This section provides detailed protocols for determining the key physicochemical properties discussed above.

Synthesis of this compound

This compound and its derivatives are commonly synthesized via the Gewald reaction . This one-pot, multicomponent reaction offers an efficient route to highly substituted 2-aminothiophenes.

Reaction: Condensation of a ketone (e.g., 2-butanone) with an activated nitrile (e.g., ethyl cyanoacetate) in the presence of elemental sulfur and a base (e.g., morpholine).[11][17]

Gewald_Reaction Ketone Ketone (e.g., 2-Butanone) Intermediate1 Knoevenagel Condensation Product Ketone->Intermediate1 Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Intermediate1 Sulfur Elemental Sulfur (S8) Intermediate2 Thiolate Intermediate Sulfur->Intermediate2 Base Base (e.g., Morpholine) Base->Intermediate1 catalyst Base->Intermediate2 catalyst Intermediate1->Intermediate2 Product 2-Amino-4,5-dimethyl- thiophene-3-carboxylate Intermediate2->Product Cyclization & Aromatization

Gewald Reaction for 2-Aminothiophene Synthesis
Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the analyte with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Protocol:

  • Preparation: Prepare a 0.01 M solution of the heterocyclic carboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture). Calibrate a pH meter using standard buffer solutions.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant.

  • Data Collection: Record the pH after each addition of NaOH.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized.

Determination of logP (Shake-Flask Method)

Principle: The partition coefficient (logP) is determined by measuring the concentration of the analyte in two immiscible phases (typically n-octanol and water) at equilibrium.

Protocol:

  • Preparation: Prepare a stock solution of the compound in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4).

  • Partitioning: Mix equal volumes of the aqueous solution and n-octanol in a flask. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Separation: Centrifuge the mixture to separate the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous phase]).

Determination of Aqueous Solubility (Equilibrium Solubility Method)

Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound after a sufficient incubation period.

Protocol:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., HPLC-UV).

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_assays Physicochemical & Biological Assays Synthesis Gewald Reaction Purification Recrystallization/ Chromatography Synthesis->Purification Characterization NMR, MS, HPLC Purification->Characterization pKa pKa Determination Characterization->pKa logP logP Measurement Characterization->logP Solubility Solubility Assay Characterization->Solubility Bioassay Biological Activity (e.g., IC50) Characterization->Bioassay

General Experimental Workflow

Relevant Signaling Pathways in Drug Discovery

Heterocyclic compounds often exert their biological effects by modulating key signaling pathways implicated in disease. The Janus kinase/signal-transducer and activator of transcription (JAK-STAT) and the Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical cascades.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and apoptosis.[18][19] Dysregulation of this pathway is associated with various immune disorders and cancers.[20] Nicotine has been shown to modulate the JAK-STAT pathway, which may contribute to its anti-inflammatory effects.[21]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Modulation

Overview of the JAK-STAT Signaling Pathway
MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating processes such as cell growth, differentiation, and stress responses.[22] Aberrant MAPK signaling is a hallmark of many cancers.[22] Nicotine has been shown to activate the MAPK/ERK pathway, which can influence cell proliferation and survival.[23][24][25][26]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation TranscriptionFactors Transcription Factors Nucleus->TranscriptionFactors Activation GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression

Overview of the MAPK/ERK Signaling Pathway

Conclusion

The selection of a heterocyclic carboxylic acid scaffold is a critical decision in the drug design process. While this compound offers a promising and versatile core for the development of novel therapeutics, its physicochemical and biological properties must be carefully evaluated in the context of the specific drug discovery program. This guide provides a foundational comparison to aid researchers in making informed decisions by highlighting the distinct characteristics of this thiophene derivative alongside other well-established heterocyclic carboxylic acids. Further experimental investigation into the properties and biological activities of this compound is warranted to fully unlock its therapeutic potential.

References

A Comparative Guide to the Anticancer Activity of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of emerging 2-aminothiophene derivatives against established chemotherapy agents. The data presented is compiled from recent studies to offer an objective overview of their potential as novel therapeutic candidates. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiophene derivatives compared to standard anticancer drugs across various human cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 1: Anticancer Activity against Human Cervical Adenocarcinoma (HeLa) and Pancreatic Adenocarcinoma (PANC-1) Cell Lines

Compound/DrugHeLa IC50 (µM)PANC-1 IC50 (µM)Notes
2-Aminothiophene Derivative 6CN14 More potent than Doxorubicin[1]More potent than Doxorubicin[1]Showed greater efficiency in antiproliferative evaluation compared to the standard drug.[1]
2-Aminothiophene Derivative 7CN09 More potent than Doxorubicin[1]More potent than Doxorubicin[1]Demonstrated significant antiproliferative potential.[1]
Doxorubicin 1.39 - 2.4[2][3]Not explicitly found in the same studyStandard chemotherapy agent. IC50 values can vary between studies.

Table 2: Anticancer Activity against Human Breast Adenocarcinoma (MDA-MB-468) Cell Line

Compound/DrugMDA-MB-468 IC50Notes
Thieno[2,3-d]pyrimidine derivative 5g Highly potent (two-digit nanomolar range)Showed higher potency than Erlotinib in EGFR kinase inhibition.
Thieno[2,3-d]pyrimidine derivative 7a Significant inhibitionDemonstrated significant inhibition of proliferation.
Erlotinib ~1.53 - 10 µM[4][5]Standard targeted therapy (EGFR inhibitor). IC50 can be cell-line dependent.[4][5][6][7][8]

Table 3: Anticancer Activity against Human Colon Carcinoma (HCT116) Cell Line

Compound/DrugHCT116 IC50 (µM)Notes
Thiophene Derivative 1312 0.36Approximately 38-fold more potent than 5-FU in the same study.[9]
5-Fluorouracil (5-FU) ~13.68 (calculated from 360nM of compound 1312 being 38x more potent)Standard chemotherapy agent.
Cisplatin ~7.0 - 18.0[10][11][12]Standard chemotherapy agent. IC50 values vary across different studies.[10][11][13][14]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15][16][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivatives and standard drugs. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15][16]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[18][19][20]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18][19][20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[20]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[21][22][23]

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or for at least 2 hours at 4°C.[21][22]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.[21][22]

  • PI Staining: Add propidium iodide solution to the cell suspension.[21][22]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[22]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Mandatory Visualization

The following diagrams illustrate key signaling pathways implicated in the anticancer activity of 2-aminothiophene derivatives and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with 2-Aminothiophene Derivatives & Standard Drugs cell_seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for evaluating anticancer activity.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Thiophene 2-Aminothiophene Derivatives (e.g., Erlotinib analogs) Thiophene->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition.

bcl2_apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->Apoptosome Thiophene 2-Aminothiophene Derivatives Thiophene->Bcl2 Inhibition

Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family.

References

The Antibacterial Landscape of Thienopyrimidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Thienopyrimidines, a class of heterocyclic compounds structurally analogous to purines, have emerged as a promising scaffold in the development of new antibacterial drugs. Their diverse biological activities stem from the fusion of thiophene and pyrimidine rings, offering a versatile platform for medicinal chemists. This guide provides a comparative analysis of the antibacterial spectrum of various thienopyrimidine derivatives, supported by experimental data, detailed protocols, and visualizations of their mechanism of action and experimental workflows.

Comparative Antibacterial Spectrum

The antibacterial efficacy of thienopyrimidine derivatives has been evaluated against a broad range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key parameter in these assessments. The following table summarizes the MIC values for several reported thienopyrimidine derivatives against common bacterial pathogens.

Thienopyrimidine DerivativeGram-Positive BacteriaGram-Negative BacteriaReference Compound
Staphylococcus aureus (µg/mL) Bacillus subtilis (µg/mL) Escherichia coli (µg/mL)
Pyridothienopyrimidine 6a (alanine derivative) 4-164-168
Pyridothienopyrimidine 8b (triazolo derivative) 4-164-164-16
Pyridothienopyrimidine 9a/9b (4-aminopyrazolone derivatives) 4-164-164-16
Pyridothienopyrimidine 4a (4-chloro analogue) --8
Pyridothienopyrimidine 6c (glycine derivative) --16
Thieno[2,3-d]pyrimidinedione 75a 2-32 (Vancomycin-resistant S. aureus)--
Thieno[2,3-d]pyrimidine 76a-d 4.0-5.04.0-5.04.0-8.0
Thieno[2,3-d]pyrimidinedione Compound 1 2-16 (MRSA, VRSA, VISA, VRE)-16 to >32
Thieno[2,3-d]pyrimidinedione Compound 2 2-16 (MRSA, VRSA, VISA, VRE)-16 to >32
Pyridothienopyrimidine 4b (4'-(4-methylpiperazin-1-yl) derivative) 7.81-15.637.81-15.637.81-15.63
Thienopyrimidine-sulfonamide hybrid 8iii 250-125

Key Observations:

  • Several pyridothienopyrimidine derivatives, such as the alanine derivative 6a, the triazolo derivative 8b, and the 4-aminopyrazolone derivatives 9a and 9b, exhibit potent activity against a range of both Gram-positive and Gram-negative bacteria, with MIC values comparable to the reference antibiotic amoxicillin.[1]

  • Thieno[2,3-d]pyrimidinedione derivatives have shown significant activity against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE).[2]

  • The substitution pattern on the thienopyrimidine scaffold plays a crucial role in determining the antibacterial spectrum and potency. For instance, the 4'-(4-methylpiperazin-1-yl) derivative of pyridothienopyrimidine (4b) demonstrated broad-spectrum activity.[3][4]

  • Some derivatives show more selective activity. For example, the 4-chloro analogue 4a and the glycine derivative 6c of pyridothienopyrimidine were particularly effective against the Gram-negative bacterium E. coli.[1]

  • In contrast, some thieno[2,3-d]pyrimidinediones displayed potent activity against Gram-positive strains but were less effective against Gram-negative pathogens.[2]

Mechanisms of Antibacterial Action

Thienopyrimidines exert their antibacterial effects through various mechanisms, primarily by targeting essential bacterial enzymes and cellular processes. Two notable mechanisms of action that have been identified are the inhibition of the bacterial respiratory chain and the disruption of cell division through the inhibition of the FtsZ protein.

Inhibition of Bacterial Respiratory Chain

Certain thienopyrimidine derivatives have been found to target the bacterial electron transport chain, a critical pathway for energy production. Specifically, they can inhibit the function of cytochrome bc1 oxidoreductase, a key enzyme complex in this chain. Inhibition of this enzyme disrupts the proton gradient across the bacterial membrane, leading to a collapse in ATP synthesis and ultimately cell death. The subunit QcrB of the cytochrome bc1 complex has been identified as a potential target for some 4-aminothieno[2,3-d]pyrimidines.[5]

cluster_membrane Bacterial Inner Membrane ETC Electron Transport Chain (ETC) QcrB Cytochrome bc1 (QcrB subunit) ETC->QcrB Electron Flow ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force No_ATP ATP Depletion QcrB->No_ATP Disrupted Thienopyrimidine Thienopyrimidine Derivative Inhibition Inhibition Thienopyrimidine->Inhibition Inhibition->QcrB Cell_Death Bacterial Cell Death No_ATP->Cell_Death

Caption: Inhibition of the bacterial respiratory chain by thienopyrimidines.

Inhibition of FtsZ and Cell Division

Another key target for a class of thiophenyl-pyrimidine derivatives is the FtsZ protein. FtsZ is a crucial bacterial cytoskeletal protein that forms a contractile ring (the Z-ring) at the site of cell division. By inhibiting the polymerization of FtsZ and its GTPase activity, these thienopyrimidine compounds prevent the formation of the Z-ring, thereby blocking bacterial cytokinesis and leading to cell filamentation and eventual lysis.[6][7][8] This mechanism is particularly attractive as FtsZ is highly conserved across many bacterial species but is absent in eukaryotes, suggesting a potential for selective toxicity.

cluster_process Bacterial Cell Division FtsZ_monomers FtsZ Monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization GTP GTP GTP->FtsZ_polymerization Z_ring Z-ring Formation FtsZ_polymerization->Z_ring No_Z_ring Z-ring Disruption FtsZ_polymerization->No_Z_ring Blocked Cell_division Cell Division Z_ring->Cell_division Thienopyrimidine Thiophenyl-pyrimidine Derivative Inhibition Inhibition Thienopyrimidine->Inhibition Inhibition->FtsZ_polymerization Filamentation Cell Filamentation & Lysis No_Z_ring->Filamentation

Caption: Inhibition of FtsZ and bacterial cell division by thienopyrimidines.

Experimental Protocols

The determination of the antibacterial spectrum of thienopyrimidine derivatives relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the thienopyrimidine compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

A Prepare Thienopyrimidine Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) C->D E Incubate at 37°C for 16-24 hours D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine Lowest Concentration with No Visible Growth (MIC) F->G H Record MIC Value G->H

Caption: Experimental workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Thienopyrimidine Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known high concentration.

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the test compound.

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 16 to 24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thienopyrimidine derivative at which no visible growth of the bacteria is observed.

Comparison with Other Antibiotic Classes

A comprehensive understanding of the potential of thienopyrimidines requires a comparison of their antibacterial spectrum with that of established antibiotic classes, such as quinolones and β-lactams.

  • Quinolones: This class of antibiotics, which includes ciprofloxacin and levofloxacin, inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. While some pyridothienopyrimidine derivatives have shown potent activity against Gram-negative bacteria like E. coli, similar to quinolones, more direct comparative studies are needed to establish their relative efficacy and spectrum. Some pyridothienopyrimidine derivatives have been investigated as inhibitors of E. coli topoisomerase II enzymes (DNA gyrase and topoisomerase IV), suggesting a potential overlap in their mechanism of action with quinolones.[3]

  • β-Lactams: This broad class of antibiotics, including penicillins and cephalosporins, inhibits bacterial cell wall synthesis. The potent activity of some thienopyrimidine derivatives against MRSA and VRE is particularly noteworthy, as these strains are resistant to many β-lactam antibiotics. This suggests that thienopyrimidines may have a valuable role in treating infections caused by β-lactam-resistant bacteria. Some research has also explored thienopyrimidines as potential β-lactamase inhibitors, which could be used in combination with β-lactam antibiotics to overcome resistance.

Conclusion

Thienopyrimidines represent a versatile and promising scaffold for the development of novel antibacterial agents. Their broad spectrum of activity, including efficacy against multidrug-resistant strains, and their diverse mechanisms of action make them an attractive area for further research and development. The data presented in this guide highlights the potential of this chemical class to address the urgent need for new antibiotics. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to optimize the therapeutic potential of thienopyrimidine derivatives.

References

The Tale of Two Settings: Unpacking the Efficacy of 2-Aminothiophene-Based Compounds In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of 2-aminothiophene-based compounds reveals a promising, yet complex, landscape of their therapeutic potential. This guide offers a deep dive into the preclinical data, comparing the in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy of these versatile molecules. Geared towards researchers, scientists, and drug development professionals, this publication synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to provide a clear and objective comparison of their performance.

The 2-aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antileishmanial, anticancer, and kinase inhibitory effects. However, the journey from a petri dish to a preclinical model is often fraught with challenges, and a direct comparison of efficacy in these two distinct environments is crucial for advancing the most promising candidates.

Antileishmanial Activity: A Case Study of SB-83, SB-44, and SB-200

A significant body of research has focused on 2-aminothiophene derivatives as potent agents against Leishmaniasis, a parasitic disease with limited treatment options. The compounds SB-83, SB-44, and SB-200 have shown particular promise in in vitro studies.

In Vitro Efficacy

In vitro assays consistently demonstrate the potent antileishmanial activity of these compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the Leishmania parasite.[1][2] Cytotoxicity assays against mammalian cells are crucial to determine the selectivity of these compounds.

CompoundTarget OrganismIn Vitro AssayIC50 / EC50 (µM)Cytotoxicity (CC50 in µM on murine macrophages)Selectivity Index (SI = CC50/EC50)
SB-83 L. amazonensisPromastigote3.37[1]>100[1]>29.67
Amastigote18.5[1]>5.40[1]
SB-44 L. amazonensisPromastigote7.37[1]>100[1]>13.57
Amastigote15.82[1]>6.32[1]
SB-200 L. amazonensisPromastigote3.65[1]>100[1]>27.40
Amastigote20.09[1]>4.98[1]
L. infantumPromastigote3.96[3]42.52 (J774.A1)[3]10.74
Amastigote2.85[3]14.97
L. braziliensisPromastigote4.25[3]
L. majorPromastigote4.65[3]
In Vivo Efficacy

Translating these promising in vitro results into in vivo efficacy is the critical next step. A study on SB-83 provides valuable insight into this transition.

CompoundAnimal ModelLeishmania SpeciesDosing RegimenKey In Vivo Efficacy Results
SB-83 Swiss miceL. amazonensis200 mg/kg, oral, for 7 weeks- 52.47% reduction in paw lesion size. - 42.57% reduction in parasite load in the popliteal lymph node. - 100% reduction in parasite load in the spleen.[1]

While direct quantitative in vivo data for SB-44 and SB-200 is not as readily available in the reviewed literature, their strong in vitro profiles and structural similarity to SB-83 suggest they are promising candidates for further in vivo investigation.[3][4]

Anticancer and Kinase Inhibitor Potential: An Emerging Frontier

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential.

In Vitro Antileishmanial Assays

Promastigote Viability Assay:

  • Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., Schneider's insect medium) supplemented with fetal bovine serum.

  • Compound Treatment: Promastigotes are seeded in 96-well plates and treated with serial dilutions of the 2-aminothiophene compounds for 72 hours.

  • Viability Assessment: Cell viability is determined using a resazurin-based or MTT assay, where a color change indicates metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Amastigote Viability Assay:

  • Macrophage Infection: Murine macrophages (e.g., J774.A1) are plated and infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.

  • Compound Treatment: After infection, the cells are treated with various concentrations of the test compounds for a specified period.

  • Efficacy Assessment: The number of amastigotes per macrophage is quantified by microscopy after Giemsa staining.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined.

Cytotoxicity Assay:

  • Cell Culture: Murine macrophages or other relevant mammalian cell lines are cultured in standard conditions.

  • Compound Exposure: Cells are exposed to a range of concentrations of the 2-aminothiophene derivatives for 72 hours.

  • Viability Measurement: Cell viability is assessed using methods like the MTT assay.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated.

In Vivo Leishmaniasis Model

Murine Model of Cutaneous Leishmaniasis:

  • Animal Model: BALB/c mice are a commonly used susceptible strain.

  • Infection: Mice are infected with Leishmania promastigotes (e.g., L. amazonensis) in the footpad or ear.

  • Treatment: Once lesions are established, mice are treated with the 2-aminothiophene compounds, typically via oral gavage, for a defined period. A control group receives the vehicle.

  • Efficacy Evaluation:

    • Lesion Size: Lesion diameter is measured regularly using a caliper.

    • Parasite Load: At the end of the experiment, the parasite burden in the infected tissue and draining lymph nodes is quantified using techniques like limiting dilution assay or quantitative PCR.

  • Toxicity Monitoring: Animal weight and general health are monitored throughout the study.

Signaling Pathways and Mechanisms of Action

The antileishmanial activity of 2-aminothiophene derivatives is believed to be multifactorial, involving the inhibition of key parasitic enzymes and the induction of apoptosis.

Inhibition of Trypanothione Reductase (TryR): Trypanothione reductase is an essential enzyme in the parasite's defense against oxidative stress and is absent in mammals, making it an attractive drug target.[8] 2-aminothiophene compounds are proposed to inhibit TryR, leading to an accumulation of reactive oxygen species and subsequent parasite death.[9][10]

TryR_Inhibition NADPH NADPH TryR Trypanothione Reductase (TryR) NADPH->TryR H+ NADP NADP+ TryR->NADP T_SH_2 Dithiol Trypanothione (T(SH)2) TryR->T_SH_2 Reduction TS2 Trypanothione Disulfide (TS2) TS2->TryR ROS Reactive Oxygen Species (ROS) T_SH_2->ROS Detoxification Cell_Damage Parasite Cell Damage & Death ROS->Cell_Damage Aminothiophene 2-Aminothiophene Compound Aminothiophene->TryR Inhibition

Caption: Inhibition of the Trypanothione Reductase pathway by 2-aminothiophene compounds.

Induction of Apoptosis: Several studies have shown that 2-aminothiophene derivatives can induce an apoptosis-like cell death in Leishmania.[9][11] This programmed cell death is characterized by events such as DNA fragmentation and the externalization of phosphatidylserine.

Apoptosis_Induction Aminothiophene 2-Aminothiophene Compound Leishmania Leishmania Parasite Aminothiophene->Leishmania Mitochondria Mitochondrial Dysfunction Leishmania->Mitochondria ROS_increase Increased ROS Mitochondria->ROS_increase Caspase_activation Caspase-like Activation ROS_increase->Caspase_activation DNA_fragmentation DNA Fragmentation Caspase_activation->DNA_fragmentation Apoptosis Apoptosis-like Cell Death DNA_fragmentation->Apoptosis

References

A Comparative Guide to the Synthesis of 2-Aminothiophenes: Benchmarking New Methodologies Against the Classic Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminothiophenes is a cornerstone of heterocyclic chemistry, providing a scaffold for a multitude of pharmacologically active compounds. The Gewald reaction, a multicomponent condensation, has long been the workhorse for accessing these valuable structures. However, the drive for greener, more efficient, and versatile synthetic routes has spurred the development of novel methodologies. This guide provides an objective comparison of these emerging techniques against the traditional Gewald reaction, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the conventional Gewald reaction and several modern alternatives. This allows for a rapid assessment of their respective strengths and weaknesses.

Reaction MethodTypical Catalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Gewald Reaction (Conventional) Morpholine, Triethylamine, PiperidineEthanol, DMF50 - 802 - 12 h40 - 85%Well-established, broad substrate scopeLong reaction times, often requires stoichiometric base, use of volatile organic solvents
Microwave-Assisted Synthesis Pyrrolidine, KF-AluminaDMF, Ethanol50 - 1205 - 48 min74 - 95%[1][2]Drastically reduced reaction times, improved yields[1][2]Requires specialized microwave equipment
Ultrasound-Assisted Synthesis DABCO, Sodium PolysulfideWater, PEG-200Room Temp. - 7010 - 60 min42 - 98%[3][4]Energy efficient, can be performed at lower temperatures, use of green solvents[3][4]Yields can be substrate-dependent
Ball-Milling (Mechanochemistry) None or catalytic baseSolvent-freeRoom Temp. (can be heated)30 min - 24 h12 - 97%[3][5]Solvent-free, environmentally friendly, simple workup[5]Can require longer reaction times for some substrates, specialized equipment needed
L-Proline Catalyzed Synthesis L-Proline (10 mol%)DMF60~12 hup to 84%[6]Uses a green and cost-effective organocatalyst, mild conditions[6]Longer reaction times compared to energy-input methods
NaAlO₂ Catalyzed Synthesis NaAlO₂Ethanol6010 h26 - 94%[3]Uses a cost-effective and recyclable solid base catalyst[7]Relatively long reaction times

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the conventional Gewald reaction and two of the most promising modern alternatives.

Protocol 1: Conventional Gewald Reaction

This protocol describes a typical procedure for the synthesis of a 2-aminothiophene derivative using conventional heating.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • Base (e.g., morpholine or triethylamine) (1.0 - 2.0 equiv)

  • Ethanol or DMF

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, active methylene nitrile, elemental sulfur, and the chosen solvent.

  • Add the base to the mixture and stir at room temperature for 10-15 minutes.

  • Heat the reaction mixture to 50-80°C and maintain it at this temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry.

  • If no precipitate is observed, pour the reaction mixture into ice-cold water with stirring.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol outlines a rapid and efficient synthesis of 2-aminothiophenes using microwave irradiation.[2]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine) (1.0 mmol)

  • Solvent (e.g., DMF or ethanol) (3 mL)

  • 5 mL microwave reaction vial

Procedure:

  • In a 5 mL microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and the base.

  • Add the solvent to the vial and seal it securely.

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 5-30 minutes).[1][2]

  • Monitor the reaction progress by TLC if feasible.

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Ultrasound-Assisted Synthesis in an Aqueous Medium

This protocol demonstrates a green approach to 2-aminothiophene synthesis using ultrasound irradiation in water.[3]

Materials:

  • Ketone (e.g., cyclohexanone) (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • Sodium polysulfide (prepared in situ or used as a reagent)

  • Water

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, suspend the ketone, malononitrile, and elemental sulfur in water.

  • If using sodium polysulfide, it can be prepared in situ by heating sodium sulfide nonahydrate and sulfur in water.

  • Place the reaction vessel in an ultrasonic bath operating at a specified frequency (e.g., 40 kHz) and power (e.g., 300 W).

  • Maintain the reaction temperature at approximately 70°C for 0.5 to 1 hour.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then recrystallize from ethanol to obtain the pure 2-aminothiophene.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for benchmarking a new 2-aminothiophene synthesis method against the established Gewald reaction.

G Workflow for Benchmarking 2-Aminothiophene Synthesis Methods cluster_0 Method Selection cluster_1 Experimental Design cluster_2 Execution & Data Collection cluster_3 Analysis & Reporting A Identify New Synthesis Method (e.g., Microwave, Ultrasound, Ball-Milling) C Select Common Substrates (Aldehydes, Ketones, Cyclic Ketones) A->C B Define Benchmark: Gewald Reaction (Conventional Heating) B->C D Define Key Performance Indicators (KPIs) (Yield, Reaction Time, Temperature, etc.) C->D E Perform Syntheses (New Method vs. Gewald) D->E F Collect Quantitative Data (Yields, Times, etc.) E->F G Characterize Products (NMR, MS, etc.) F->G H Tabulate Comparative Data F->H G->H I Analyze Green Chemistry Metrics H->I J Draw Conclusions on Method Viability I->J K Publish Comparison Guide J->K

References

A Spectroscopic Showdown: Unraveling the Nuances of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comprehensive spectroscopic comparison of two key classes of 2-amino-4,5-dimethylthiophene-3-carboxylic acid derivatives: esters and amides. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to elucidate the distinct spectral signatures of these compounds, offering valuable insights for their identification, characterization, and application in medicinal chemistry.

The 2-aminothiophene scaffold is a privileged motif in drug discovery, with derivatives exhibiting a wide range of biological activities. The functionalization at the 3-position with either an ester or an amide group can significantly influence the molecule's physicochemical properties, including its solubility, stability, and ability to interact with biological targets. Spectroscopic techniques provide a powerful toolkit to probe these differences at a molecular level.

Comparative Spectroscopic Data

To facilitate a clear and objective comparison, the following tables summarize the key spectroscopic data for representative examples of this compound esters and amides.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound4-CH₃5-CH₃NH₂Ester/Amide Protons
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate~2.20 (s)~2.10 (s)~5.90 (br s)~4.20 (q, OCH₂), ~1.30 (t, CH₃)
2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide~2.25 (s)~2.15 (s)~6.00 (br s)~8.50 (s, NH), ~8.30-6.90 (m, Ar-H), ~3.90 (s, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC2C3C4C54-CH₃5-CH₃C=OEster/Amide Carbons
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate~160~105~140~125~14~12~168~60 (OCH₂), ~15 (CH₃)
2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide~162~108~142~128~14~12~165~148-110 (Ar-C), ~56 (OCH₃)

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundN-H StretchingC=O StretchingC-N StretchingC-O Stretching
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate~3400-3200~1670~1300~1250
2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide~3450-3300~1640 (Amide I)~1550 (Amide II)-

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventλmax
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateEthanol~290, ~350
2-Amino-N-aryl-4,5-dimethylthiophene-3-carboxamidesVariesGenerally red-shifted compared to esters

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.

Synthesis of this compound Derivatives

The target compounds are typically synthesized via the Gewald reaction. This one-pot, multi-component reaction involves the condensation of an α-methylene ketone (e.g., 3-methyl-2-pentanone), a cyano-activated methylene compound (e.g., ethyl cyanoacetate for esters or cyanoacetamide for amides), and elemental sulfur in the presence of a basic catalyst such as morpholine or triethylamine. The reaction mixture is typically heated in a suitable solvent like ethanol or dimethylformamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets, and the spectra are recorded over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻⁵ M. The spectra are recorded over a wavelength range of 200-800 nm.

Visualizing the Spectroscopic Workflow

To illustrate the logical flow of the spectroscopic analysis process, the following diagram was generated using the DOT language.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Gewald Reaction ester Ester Derivative start->ester amide Amide Derivative start->amide nmr NMR Spectroscopy (¹H, ¹³C) ester->nmr ir IR Spectroscopy ester->ir uv_vis UV-Vis Spectroscopy ester->uv_vis amide->nmr amide->ir amide->uv_vis structure Structural Elucidation nmr->structure ir->structure uv_vis->structure comparison Comparative Analysis structure->comparison

Caption: Workflow for the synthesis and spectroscopic comparison of thiophene derivatives.

Discussion and Interpretation

The spectroscopic data reveal key differences between the ester and amide derivatives.

In ¹H NMR spectroscopy , the most significant difference lies in the chemical shifts of the protons associated with the ester and amide functionalities. The methylene and methyl protons of the ethyl ester appear at approximately 4.20 and 1.30 ppm, respectively. In contrast, the N-H proton of the amide gives a distinct singlet at a downfield region (around 8.50 ppm), and the aromatic protons of the N-aryl substituent appear in the aromatic region.

The ¹³C NMR spectra also show characteristic differences. The carbonyl carbon (C=O) of the ester is typically found at a slightly higher chemical shift (~168 ppm) compared to the amide (~165 ppm). The carbons of the ester's ethyl group and the amide's N-aryl group also provide unique signals for differentiation.

IR spectroscopy provides clear distinguishing features. The C=O stretching vibration of the ester appears at a higher wavenumber (~1670 cm⁻¹) than the amide I band (~1640 cm⁻¹). Furthermore, amides exhibit a characteristic N-H stretching band and, in the case of secondary amides, an amide II band (C-N stretching and N-H bending) around 1550 cm⁻¹, which is absent in the ester spectrum.

The UV-Vis spectra indicate that the electronic properties of the thiophene core are influenced by the substituent at the 3-position. Generally, the amide derivatives, particularly those with N-aryl substituents, exhibit a red-shift (a shift to longer wavelengths) in their absorption maxima compared to the ester derivatives. This suggests a greater degree of electronic delocalization in the amide compounds.

Conclusion

The spectroscopic comparison of this compound esters and amides reveals distinct and predictable differences in their NMR, IR, and UV-Vis spectra. These differences arise from the varying electronic effects of the ester and amide functionalities. A thorough understanding of these spectral signatures is crucial for the unambiguous identification and characterization of these important classes of compounds, thereby aiding in the advancement of drug discovery and development programs. Researchers can utilize this guide as a reference for interpreting their own experimental data and for making informed decisions in the design and synthesis of novel therapeutic agents.

Comparative Docking Analysis of 2-Aminothiophene Derivatives Against Key Cancer-Associated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent in silico studies highlights the potential of 2-aminothiophene scaffolds as versatile inhibitors for various protein kinases implicated in cancer progression. This guide provides a comparative analysis of docking studies, presenting key binding affinity data and detailed experimental protocols to inform researchers and drug development professionals in the field of oncology.

Recent research has consistently demonstrated the promise of 2-aminothiophene derivatives as a foundational scaffold in the design of novel anticancer agents. Their synthetic accessibility and the ease with which they can be functionalized make them ideal candidates for targeted drug discovery. Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds against several key protein targets involved in cancer cell proliferation, survival, and angiogenesis. This guide consolidates findings from multiple studies, focusing on the comparative docking performance of various 2-aminothiophene derivatives against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Quantitative Docking Data Summary

The following tables summarize the binding affinities of selected 2-aminothiophene derivatives against their respective protein targets, as reported in recent literature. The data is presented to facilitate a clear comparison of the inhibitory potential of these compounds.

Target Protein Compound ID / Derivative Series Docking Score / Binding Affinity (kcal/mol) Reference Ligand / Drug Reference Ligand Score (kcal/mol)
VEGFR-2Substituted 2-amino, 3-cyanothiophene derivatives (e.g., IIIc)-15.92SorafenibNot Specified in Snippet
VEGFR-2Fused thienopyrrole and pyrrolothienopyrimidine scaffolds (e.g., 4c, 3b)Not explicitly stated in docking terms, but potent inhibitors based on IC50 values.[1]Not Specified in SnippetNot Specified in Snippet
EGFRThieno[2,3-d][2][3][4]triazine and acetamide derivatives (e.g., 21a)Docking study performed; high affinity suggested by low IC50 (0.47 nM).[5][6]ErlotinibDocking study performed.[5]
HER2Thieno[2,3-d][2][3][4]triazine and acetamide derivatives (e.g., 21a)Docking study performed; high affinity suggested by low IC50 (0.14 nM).[6]Not Specified in SnippetNot Specified in Snippet
CDK2Imidazol-5-one derivatives (designed from a template)-10.8 to -11.0Sorafenib, KenpaulloneNot Specified in Snippet

Experimental Protocols

The methodologies for molecular docking studies are crucial for the reproducibility and validation of in silico results. The following is a generalized experimental protocol based on the methodologies reported in the reviewed studies.

Protein Preparation

The initial step involves the retrieval of the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For instance, the crystal structure of human cyclin-dependent kinase 2 (CDK2) can be obtained with the PDB ID: 6GUE.[7] The protein structure is then prepared for docking by:

  • Removing non-essential molecules: Water molecules and any co-crystallized ligands are typically removed from the PDB file.[7]

  • Adding hydrogen atoms: Hydrogen atoms are added to the protein structure to correctly represent the ionization states of amino acid residues at a physiological pH.

  • Assigning charges: Charges are assigned to the protein atoms using a force field such as CHARMm or AMBER.

  • Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.

Ligand Preparation

The 2-aminothiophene derivatives to be docked are first drawn as 2D structures using chemical drawing software like ChemDraw. These 2D structures are then converted to 3D structures. The ligands undergo energy minimization using a suitable force field to obtain a low-energy, stable conformation.

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock Vina or Discovery Studio.[8][9] The process involves:

  • Defining the binding site: The active site of the protein is defined, often based on the location of the co-crystallized ligand in the original PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm.

  • Running the docking algorithm: The software then explores various possible conformations and orientations (poses) of the ligand within the defined binding site.

  • Scoring and analysis: The different poses are evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the binding mode.[7]

Visualizing the Docking Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a generalized molecular docking workflow and a simplified representation of a signaling pathway targeted by these inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve Protein Structure (PDB) Prep_Protein Prepare Protein PDB->Prep_Protein Remove water, add hydrogens Ligand_2D Draw 2D Ligand Structure Ligand_3D Energy Minimize Ligand Ligand_2D->Ligand_3D Convert to 3D Define_Site Define Binding Site Prep_Protein->Define_Site Run_Docking Run Docking Algorithm Ligand_3D->Run_Docking Define_Site->Run_Docking Scoring Score and Rank Poses Run_Docking->Scoring Best_Pose Identify Best Pose Scoring->Best_Pose Analyze_Interactions Analyze Interactions (H-bonds, etc.) Best_Pose->Analyze_Interactions

A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Aminothiophene Derivative Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Simplified EGFR signaling pathway and the inhibitory action of 2-aminothiophene derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid.

I. Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[3][4]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[1][3]

II. Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Small Spills:

    • Ensure adequate ventilation.[1][3]

    • Wearing appropriate PPE, sweep up the solid material, avoiding dust formation.[1]

    • Collect the spilled material in a designated, labeled, and sealed container for hazardous waste.[1][3]

  • Large Spills:

    • Evacuate the area.

    • Prevent the material from entering drains or waterways.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

III. Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] Improper disposal can lead to environmental contamination and regulatory penalties.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and chemically compatible container.[1][3]

    • The label should include the full chemical name: "this compound" and any associated hazard symbols.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.[2][4]

  • Collection:

    • Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.

IV. Chemical Properties and Data

Understanding the chemical properties of a substance is vital for its safe handling and disposal. Below is a summary of available data for this compound and related compounds.

PropertyDataSource
Molecular FormulaC₇H₉NO₂S
AppearanceSolid
IncompatibleStrong oxidizing agents, strong acids, strong bases[2][4]
StorageStore in a cool, dry, well-ventilated area in a tightly sealed container.[1][2][3][4]

V. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: Have this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste in a sealed, labeled, compatible container? B->C D Place waste in a properly labeled and sealed container. C->D No E Store container in designated satellite accumulation area. C->E Yes D->E F Arrange for pickup by EHS or licensed waste disposal contractor. E->F G End: Proper Disposal Complete F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-4,5-dimethylthiophene-3-carboxylic acid (CAS No. 55502-96-0). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk during research and development activities. While a specific Safety Data Sheet (SDS) for this compound has been identified, this document synthesizes key safety information based on its chemical structure and data from closely related thiophene derivatives to provide comprehensive guidance.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The required PPE for various laboratory operations involving this compound is summarized below.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness recommended) and a lab coat. For extensive handling, consider double-gloving.Prevents skin contact, which can be harmful and cause irritation.
Respiratory Protection Use in a well-ventilated area or within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling potentially harmful airborne particles, especially when handling the solid form.

Operational and Disposal Plan

A systematic workflow is essential for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate After experiment solid_waste Collect Solid Waste in Labeled Container experiment->solid_waste liquid_waste Collect Liquid Waste in Labeled Container experiment->liquid_waste remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash disposal Dispose via Institutional EHS solid_waste->disposal liquid_waste->disposal

Figure 1: Workflow for safe handling and disposal.

Handling and Storage:

  • Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible. All procedures involving the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risks.

  • Weighing : When weighing the solid, use a draft shield or conduct the process within a fume hood to prevent the dispersion of dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Waste Segregation : All solid waste contaminated with this compound, including gloves, weighing paper, and other disposable materials, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Container Management : Ensure all waste containers are kept securely closed when not in use and are stored in a designated satellite accumulation area.

  • Final Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.

This guidance is intended to supplement, not replace, the information provided in the official Safety Data Sheet and your institution's established safety protocols. Always consult the SDS and your EHS officer for the most detailed and specific safety information.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 2
2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.